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  • Product: 5-Bromo-2,2-dimethylpentanoic acid
  • CAS: 82884-95-5

Core Science & Biosynthesis

Foundational

5-Bromo-2,2-dimethylpentanoic Acid: Physicochemical Profiling, Synthetic Workflows, and Applications in PPARα Agonist Development

Executive Summary 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly specialized aliphatic halogenated carboxylic acid that functions as a critical molecular building block in medicinal chemistry. It is mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly specialized aliphatic halogenated carboxylic acid that functions as a critical molecular building block in medicinal chemistry. It is most prominently utilized in the synthesis of fibrate-class lipid-regulating drugs, such as Gemfibrozil, which target the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its synthesis, and a validated protocol for its application in drug development.

Physicochemical Profiling and Molecular Causality

The utility of 5-bromo-2,2-dimethylpentanoic acid is intrinsically linked to its structural features. The molecule features a primary alkyl bromide and a carboxylic acid separated by a gem-dimethyl-substituted carbon chain. These properties dictate both its synthetic reactivity and the pharmacokinetic profile of the final active pharmaceutical ingredients (APIs) it helps construct.

PropertyValueCausality / Significance in Drug Design
Chemical Formula C7H13BrO2Dictates overall mass and elemental composition.
Molecular Weight 209.08 g/mol Optimal low-molecular-weight profile for small-molecule building blocks, allowing for downstream modifications without exceeding Lipinski's Rule of 5[1].
LogP (XLogP3) ~2.1 - 2.27Indicates moderate lipophilicity, facilitating high solubility in organic solvents (e.g., THF, Ethanol) during synthesis[1].
Topological Polar Surface Area (TPSA) 37.3 ŲRepresents the polar surface area contributed by the carboxylic acid moiety, critical for predicting membrane permeability[1].
Structural Motif gem-Dimethyl group at C2Critical for in vivo stability : In final drug molecules (e.g., Gemfibrozil), this steric bulk blocks enzymatic β-oxidation, drastically increasing the drug's biological half-life[2].
Leaving Group Primary Bromide at C5Provides an unhindered electrophilic center, ensuring high-yielding, rapid SN​2 nucleophilic substitutions with minimal steric hindrance or elimination side-reactions.

Chemical Synthesis & Mechanistic Insights

The industrial and laboratory synthesis of 5-bromo-2,2-dimethylpentanoic acid (often protected as an ester) requires precise control over regioselectivity.

The Hydrobromination Challenge

The immediate precursor, 2,2-dimethyl-4-pentenoic acid (or its ester), contains a terminal alkene. Standard electrophilic addition of hydrogen bromide (HBr) follows Markovnikov's rule, which would yield the undesired secondary bromide (4-bromo isomer). To achieve the required primary bromide (5-bromo isomer), the reaction must proceed via a radical mechanism.

Causality of Reagent Selection
  • Radical Initiators : Reagents such as benzoyl peroxide are employed to generate bromine radicals. This forces an anti-Markovnikov addition to the terminal carbon, ensuring the bromide is positioned at the C5 position[3].

  • Ester Selection (Isobutyl vs. Methyl) : While early syntheses utilized the methyl ester, modern optimized routes prefer the isobutyl ester. The bulky isobutyl group provides steric shielding that minimizes unwanted transesterification. More importantly, if any 4-bromo isomer impurity is formed due to incomplete radical control, the isobutyl ester facilitates an acid-catalyzed intramolecular lactonization of the impurity. The resulting lactone is easily separated from the desired 5-bromo-2,2-dimethylpentanoic acid isobutyl ester, ensuring high chemical purity for downstream API synthesis[3].

Experimental Workflow: Synthesis of Gemfibrozil Analogues via SN​2 Etherification

The following is a self-validating protocol for utilizing 5-bromo-2,2-dimethylpentanoic acid (as an ester) to synthesize PPARα agonists via SN​2 etherification.

Materials:

  • 5-Bromo-2,2-dimethylpentanoic acid isobutyl ester (1.0 eq)

  • 2,5-Dimethylphenol (or target phenol) (1.05 eq)

  • Base: Sodium metal (Na) (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Protocol:

  • Phenoxide Generation : Dissolve the phenol (1.05 eq) in absolute ethanol. Slowly add sodium metal (1.1 eq) at room temperature under an inert nitrogen atmosphere.

    • Causality: Sodium reacts with ethanol to form sodium ethoxide, which quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide ion. The slight excess of phenol ensures complete consumption of the base, preventing unwanted E2 elimination of the alkyl bromide.

  • Electrophile Addition : After stirring for 30 minutes (until the solution becomes homogeneous), add a solution of 5-bromo-2,2-dimethylpentanoic acid isobutyl ester (1.0 eq) in ethanol dropwise.

  • SN​2 Substitution : Heat the reaction mixture to reflux for 10–15 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) mobile phase. The disappearance of the less polar alkyl bromide spot and the appearance of a new, UV-active ether spot confirms reaction progression.

  • Hydrolysis (Deprotection) : Once the etherification is complete, add a 10% aqueous Potassium Hydroxide (KOH) solution directly to the reaction mixture and continue refluxing for 6 hours.

    • Causality: The strongly basic conditions cleave the isobutyl ester, releasing the active carboxylic acid pharmacophore.

  • Workup and Isolation : Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted phenols and organic impurities. Acidify the aqueous layer with 2M HCl to pH ~2.

    • Causality: Acidification protonates the carboxylate, rendering the final product insoluble in water. Extract the target acid with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure analogue.

Visualization of the Synthetic Pathway

G A Isobutyl Isobutyrate + Allyl Chloride B 2,2-Dimethyl-4-pentenoic acid isobutyl ester A->B Alkylation (Base, Solvent) C 5-Bromo-2,2-dimethylpentanoic acid isobutyl ester B->C Hydrobromination (HBr, Benzoyl Peroxide) D Gemfibrozil (PPARα Agonist) C->D SN2 Etherification & Hydrolysis (2,5-Dimethylphenol, Base)

Fig 1: Synthetic workflow of Gemfibrozil via 5-bromo-2,2-dimethylpentanoic acid intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15917961, 5-Bromo-2,2-dimethylpentanoic acid" PubChem. 1[1]

  • LookChem. "5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5" LookChem. 4[4]

  • MDPI. "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry" MDPI. 2[2]

  • Google Patents. "WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil" Google Patents.3[3]

  • Bioorganic & Medicinal Chemistry. "Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acid" ElectronicsAndBooks. Link

Sources

Exploratory

Molecular Architecture and Synthetic Dynamics of 5-Bromo-2,2-dimethylpentanoic Acid: A Technical Whitepaper

Executive Summary In the landscape of pharmaceutical synthesis, the strategic design of aliphatic intermediates dictates the pharmacokinetic viability of downstream Active Pharmaceutical Ingredients (APIs). 5-Bromo-2,2-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical synthesis, the strategic design of aliphatic intermediates dictates the pharmacokinetic viability of downstream Active Pharmaceutical Ingredients (APIs). 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) stands as a critical bifunctional building block, most notably utilized in the synthesis of fibrate-class lipid-regulating drugs such as Gemfibrozil[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere chemical descriptions. Here, we will deconstruct the causality behind its regioselective synthesis, analyze its structural utility in drug design, and establish self-validating protocols for both its synthesis and trace-level genotoxic impurity (PGI) profiling.

Physicochemical Profiling & Structural Analysis

The utility of 5-Bromo-2,2-dimethylpentanoic acid lies in its dual-reactive termini separated by a sterically hindered carbon backbone.

  • The Gem-Dimethyl Group (C2): This is not merely a structural artifact; it is a deliberate pharmacophoric inclusion designed to sterically hinder β -oxidation during hepatic metabolism, thereby significantly extending the biological half-life of derived APIs.

  • The Terminal Bromine (C5): Acts as an optimal leaving group for nucleophilic substitution (specifically O-alkylation) due to the high polarizability and weak bond dissociation energy of the C-Br bond.

Quantitative Data Summary

The following table consolidates the verified physicochemical parameters of the molecule based on data[2]:

ParameterValueAnalytical Significance
IUPAC Name 5-Bromo-2,2-dimethylpentanoic acidStandardized nomenclature for regulatory filing.
CAS Number 82884-95-5Unique identifier for raw material sourcing.
Molecular Formula C₇H₁₃BrO₂Defines the stoichiometric baseline.
Molecular Weight 209.08 g/mol Crucial for mass balance and yield calculations[2].
Exact Mass 208.010 DaTarget mass for high-resolution MS (HRMS) validation.
XLogP3 2.1Indicates moderate lipophilicity; guides solvent selection.
Topological Polar Surface Area 37.3 ŲPredicts membrane permeability for derived prodrugs.

Synthetic Regioselectivity & Mechanistic Workflow

The synthesis of 5-Bromo-2,2-dimethylpentanoic acid from 2,2-dimethylpent-4-enoic acid is a masterclass in controlling chemical regioselectivity. Thermodynamically, the electrophilic addition of hydrobromic acid (HBr) across a terminal alkene proceeds via a secondary carbocation, yielding the Markovnikov product (the 4-bromo isomer). However, this isomer is highly prone to intramolecular cyclization (lactonization) under acidic conditions, rendering it useless for linear chain extensions[3].

To circumvent this, the reaction must be forced down a kinetic pathway using a radical initiator to achieve anti-Markovnikov addition .

Synthesis SM 2,2-Dimethylpent-4-enoic Acid (Starting Material) Reagent HBr + Radical Initiator (Anti-Markovnikov) SM->Reagent  Initiation Intermediate Bromine Radical Addition at Terminal Carbon Reagent->Intermediate  Propagation Impurity 4-Bromo Isomer (Markovnikov Impurity) Reagent->Impurity  Without Initiator  (Side Reaction) Product 5-Bromo-2,2-dimethylpentanoic Acid (Target Product) Intermediate->Product  Major Pathway

Fig 1: Regioselective anti-Markovnikov synthesis pathway of 5-Bromo-2,2-dimethylpentanoic acid.

Protocol 1: Radical-Initiated Anti-Markovnikov Hydrobromination

This protocol is designed as a self-validating system to ensure maximum yield of the terminal bromide while suppressing lactonization.

  • Initiation & Solvation: Dissolve 2,2-dimethylpent-4-enoic acid (e.g., 900 mg, 7.02 mmol) in an apolar solvent such as n-hexane (35 mL). Causality: Apolar solvents suppress ionic pathways that favor Markovnikov addition. Cool the reactor to 0 °C in an ice bath[4].

  • Reagent Introduction: Slowly introduce hydrobromic acid (33% w/w in acetic acid) alongside a catalytic amount of a radical initiator (e.g., benzoyl peroxide)[3]. Causality: The peroxide undergoes homolytic cleavage to generate bromine radicals, reversing the regioselectivity to target the less sterically hindered terminal carbon.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC)[4].

  • Quenching & Isolation: Quench the reaction with 40 mL of chilled water to neutralize excess acid. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[4].

  • Self-Validation (NMR): Prior to downstream use, subject an aliquot to ¹H-NMR spectroscopy. The presence of a distinct triplet at ~3.4 ppm confirms the terminal -CH₂Br protons. The absence of a multiplet at ~4.1 ppm validates the successful exclusion of the 4-bromo Markovnikov impurity[3].

Pharmaceutical Application: The Gemfibrozil API Synthesis

In drug development, 5-Bromo-2,2-dimethylpentanoic acid (or its isobutyl/methyl ester) is the primary alkylating agent used to synthesize Gemfibrozil. The process involves an alkaline O-alkylation condensation with 2,5-dimethylphenol[1].

Workflow A 5-Bromo-2,2-dimethylpentanoic Acid (Key Intermediate) C Gemfibrozil (Active Pharmaceutical Ingredient) A->C  Alkaline Condensation B 2,5-Dimethylphenol (O-Alkylation) B->C  Phase Transfer Catalyst D GC-MS Profiling (Genotoxic Impurity Check) C->D  Quality Control (ICH M7)

Fig 2: Logical workflow from intermediate synthesis to API formulation and genotoxic profiling.

Quality Control: Genotoxic Impurity (PGI) Profiling

Alkyl halides, including unreacted 5-Bromo-2,2-dimethylpentanoic acid, are classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines due to their DNA-alkylating potential. Because this aliphatic compound lacks a strong UV chromophore, standard HPLC-UV is inadequate. Gas Chromatography-Mass Spectrometry (GC-MS) is the mandatory standard for quantifying this impurity at parts-per-million (ppm) levels[1].

Protocol 2: GC-MS Analytical Method for PGI Detection
  • Sample Preparation: Dissolve the formulated API (Gemfibrozil) in a highly volatile extraction solvent (e.g., dichloromethane) at a concentration of 100 mg/mL.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Use ultra-high purity helium as the carrier gas at a constant flow rate of 1.0 mL/min[1].

  • Thermal Gradient Execution: Set the initial oven temperature at 50 °C (hold for 2 min), then ramp at 10 °C/min to 250 °C, holding for 5 min. Causality: This specific thermal gradient ensures the highly volatile brominated intermediate elutes cleanly before the heavier, highly concentrated API matrix, preventing detector saturation.

  • Mass Spectrometry Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) to target the specific m/z fragments of the brominated compound (e.g., m/z 129 and the characteristic M/M+2 isotope pattern of bromine)[1].

  • Self-Validation (Standard Addition): Calibrate the instrument using the method of standard additions. Spike known trace amounts of the bromo-acid into the API matrix to account for matrix-induced signal suppression, ensuring the Limit of Detection (LOD) strictly meets the ICH M7 Threshold of Toxicological Concern (TTC)[1].

References

  • PubChem - 5-Bromo-2,2-dimethylpentanoic acid | C7H13BrO2 | CID 15917961. National Center for Biotechnology Information. Available at:[Link]

  • MDPI Separations - Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Available at:[Link]

  • Google Patents (WIPO) - WO2020212955A1: Process for the preparation of a key intermediate of gemfibrozil.

Sources

Foundational

5-Bromo-2,2-dimethylpentanoic acid safety data sheet (SDS) and handling

An in-depth technical analysis and handling guide for 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5). Designed for synthetic chemists, process engineers, and drug development professionals, this whitepaper synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and handling guide for 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5). Designed for synthetic chemists, process engineers, and drug development professionals, this whitepaper synthesizes physicochemical data, safety protocols, and applied methodologies into a cohesive, causality-driven framework.

Molecular Architecture and Reactivity Causality

5-Bromo-2,2-dimethylpentanoic acid is a highly specialized bifunctional aliphatic building block[1]. Its utility in organic synthesis—particularly in the pharmaceutical manufacturing of lipid-lowering agents—stems directly from its dual reactive sites: a terminal electrophilic bromide and a sterically hindered carboxylic acid.

Understanding the structural causality of this molecule is critical for predicting its behavior in both synthetic workflows and biological exposure scenarios.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Causality / Significance
CAS Number 82884-95-5Unique regulatory identifier for SDS and hazard tracking[1].
Molecular Formula C7H13BrO2Bifunctional nature enables sequential, orthogonal chemical reactions.
Molecular Weight 209.08 g/mol Essential for precise stoichiometric calculations in scale-up[1].
Steric Profile gem-Dimethyl at C2The bulky dimethyl group shields the alpha-carbon, preventing unwanted alpha-deprotonation during subsequent base-catalyzed alkylations.
Electrophilicity Primary Alkyl BromideThe terminal C5 bromine is highly susceptible to nucleophilic substitution ( SN​2 ), making it an ideal electrophile.

Safety Data Sheet (SDS) Core: Hazard Assessment & Mitigation

As a halogenated aliphatic acid, this compound presents specific occupational hazards. Proper safety protocols are dictated by the molecule's inherent reactivity rather than arbitrary compliance rules.

Table 2: GHS Hazard Classification & Causality-Driven Controls

GHS CodeHazard DescriptionBiochemical CausalityEngineering & PPE Controls
H315 Causes skin irritationActs as a mild alkylating agent on nucleophilic residues of dermal proteins; acidic proton causes localized pH drops[2].Butyl rubber or laminate gloves (superior resistance to halocarbons compared to standard nitrile).
H319 Causes serious eye irritationCorrosive action on the corneal epithelium driven by the carboxylic acid moiety[2].Snug-fitting chemical splash goggles; access to an emergency eyewash station.
H335 May cause respiratory irritationVapor/aerosol inhalation disrupts mucosal membranes via localized acidification[2].Handle strictly within a certified, externally exhausted fume hood.
Self-Validating Spill Response Protocol

In the event of a localized spill, researchers must employ a chemically sound neutralization strategy:

  • Isolate: Secure the area and ensure fume hood exhaust is maximized to capture volatile organics.

  • Neutralization (Causality-Driven): Do not use water directly, as it may spread the lipophilic acid. Instead, cover the spill with a weak solid base (e.g., Sodium Bicarbonate, NaHCO3​ ). The causality is two-fold: it neutralizes the acidic proton (generating CO2​ gas as a visual indicator) and acts as a physical absorbent.

  • Validation Checkpoint: Once effervescence completely ceases, test the perimeter of the spill with wetted pH paper. A reading of pH ~7.0–7.5 validates that the hazard has been neutralized.

  • Disposal: Sweep the neutralized complex into a chemically compatible hazardous waste container.

Synthetic Applications: The Gemfibrozil Workflow

The most prominent industrial application of 5-bromo-2,2-dimethylpentanoic acid is as a key intermediate in the synthesis of the API Gemfibrozil[3]. Recent process chemistry advancements highlight the use of the isobutyl ester over the traditional methyl ester. The bulkiness of the isobutyl group facilitates the selective elimination of isomer impurities via lactonization, significantly improving the final purity of the drug substance[3].

G A 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) B Esterification (Isobutanol, H2SO4) A->B Step 1 C Isobutyl 5-bromo-2,2-dimethylpentanoate B->C D Williamson Ether Synthesis (2,5-Dimethylphenol, Base) C->D Step 2 E Gemfibrozil Isobutyl Ester D->E F Saponification & Acidification (NaOH, then HCl) E->F Step 3 G Gemfibrozil (API) F->G

Synthetic workflow of Gemfibrozil utilizing 5-bromo-2,2-dimethylpentanoic acid.

Detailed Experimental Methodology: Isobutyl Esterification

The following protocol details the conversion of the free acid to its isobutyl ester. This method incorporates thermodynamic principles and self-validating checkpoints to ensure reaction fidelity[3].

Reagents:

  • 5-Bromo-2,2-dimethylpentanoic acid (1.0 eq)

  • Isobutanol (5.0 eq - acts as both reactant and solvent)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 0.05 eq - catalyst)

  • Toluene (co-solvent for azeotropic distillation)

Step-by-Step Procedure:

  • Preparation: In a rigorously dried round-bottom flask equipped with a magnetic stir bar, charge the 5-bromo-2,2-dimethylpentanoic acid.

  • Solvent Addition: Add isobutanol and toluene. Causality: Toluene is critical here; it forms a ternary azeotrope with isobutanol and water, allowing for highly efficient water removal at lower temperatures.

  • Catalysis: Carefully add concentrated H2​SO4​ dropwise.

  • Reflux & Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 105-110°C). Causality: Esterification is a reversible equilibrium process. The Dean-Stark trap continuously removes the byproduct water, driving the Le Chatelier equilibrium entirely toward the ester product.

  • Self-Validation (Monitoring): Monitor the reaction via Gas Chromatography (GC). The reaction is deemed complete when the free acid peak area is <1.0%.

  • Workup: Cool the mixture to room temperature. Quench by adding a 10% w/v aqueous NaHCO3​ solution. Validation Checkpoint: Ensure the aqueous layer tests at pH 7.5-8.0 to confirm the complete neutralization of the acid catalyst.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude isobutyl ester.

Storage and Long-Term Handling Best Practices

To maintain the integrity of the terminal bromide, the compound must be stored under an inert atmosphere (Nitrogen or Argon) in a cool (2-8°C), dry environment[4]. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the primary bromide into a hydroxyl group, which irreversibly compromises its utility as an electrophile in downstream alkylation reactions.

References

  • LookChem. "5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5 - LookChem". LookChem Database.
  • BLD Pharm. "82884-95-5 | 5-Bromo-2,2-dimethylpentanoic acid | BLD Pharm". BLD Pharm Catalog.
  • Google Patents. "WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil". WIPO (PCT).
  • BLD Pharm. "2067-33-6 | 5-Bromopentanoic acid | BLD Pharm (Hazard Statements)". BLD Pharm Catalog.

Sources

Exploratory

Mechanistic Dynamics of 5-Bromo-2,2-dimethylpentanoic Acid in Advanced Organic Synthesis

Executive Summary 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly specialized aliphatic building block utilized extensively in pharmaceutical manufacturing[1]. Its primary industrial significance lies in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly specialized aliphatic building block utilized extensively in pharmaceutical manufacturing[1]. Its primary industrial significance lies in its role as a critical intermediate in the synthesis of fibrate-class lipid-regulating drugs, most notably Gemfibrozil[2]. This whitepaper explores the structural kinetics, synthetic pathways, and mechanistic rationale behind the utilization of this compound, providing drug development professionals with a self-validating framework for its application in Active Pharmaceutical Ingredient (API) synthesis.

Structural Kinetics & The Thorpe-Ingold Effect

The utility of 5-bromo-2,2-dimethylpentanoic acid is entirely predicated on its unique structural topology. The presence of a gem-dimethyl group at the C2 (alpha) position dictates the molecule's chemical behavior through two primary mechanisms:

  • Steric Shielding & Enolization Prevention: In standard carboxylic acids or esters, the presence of strong bases during nucleophilic coupling often leads to the abstraction of alpha-protons, resulting in unwanted enolates, Claisen condensations, or alpha-alkylations. The gem-dimethyl group entirely eliminates these alpha-protons, rendering the backbone chemically inert to basic degradation.

  • The Thorpe-Ingold Effect: The bulky methyl groups compress the internal bond angles of the pentanoic backbone. This conformational restriction kinetically favors reactions at the terminal C5 position, ensuring that the C5-bromine acts as an optimal, sterically unhindered leaving group for bimolecular nucleophilic substitution (SN2).

Synthetic Pathways: The Radical Hydrobromination Paradigm

The synthesis of the 5-bromo-2,2-dimethylpentanoic acid framework typically begins with the allylation of an isobutyric acid ester to form a 2,2-dimethyl-4-pentenoic acid intermediate[3]. The critical transformation is the subsequent anti-Markovnikov hydrobromination of this terminal alkene.

Causality of the Radical Initiator

Reacting the terminal alkene with Hydrogen Bromide (HBr) alone would lead to a standard Markovnikov addition, yielding the unwanted 4-bromo isomer. To reverse this regioselectivity, a radical initiator (such as peracetic acid or dibenzoyl peroxide) is introduced. The initiator generates a bromine radical that attacks the least sterically hindered terminal carbon, ensuring the primary bromide forms at C5[3].

The Isobutyl Ester Optimization

Historically, methyl esters were utilized for this sequence. However, modern optimized protocols deploy the isobutyl ester [3]. The causality behind this shift is impurity management: the bulkiness of the isobutyl group facilitates the downstream removal of residual 4-bromo isomer impurities. Under acidic conditions, the 4-bromo isomer undergoes intramolecular lactonization, allowing the target 5-bromo ester to be easily isolated[3].

Pathway A 2,2-Dimethyl-4-pentenoic acid ester B HBr + Radical Initiator (Peracetic Acid) A->B C Anti-Markovnikov Addition B->C D 5-Bromo-2,2-dimethylpentanoic acid ester (Target C5) C->D Primary Pathway E 4-Bromo Isomer (Impurity C4) C->E Minor Pathway

Synthesis pathway of 5-bromo-2,2-dimethylpentanoic acid ester via radical hydrobromination.

Application in API Synthesis: The Gemfibrozil SN2 Coupling

The most prominent application of this synthon is its coupling with 2,5-dimethylphenol (p-xylenol) to form the Gemfibrozil framework. The phenoxide ion acts as the nucleophile, attacking the sterically unhindered C5 carbon of the 5-bromo-2,2-dimethylpentanoic acid ester. The gem-dimethyl group ensures that the base required to generate the phenoxide does not trigger side reactions on the aliphatic chain.

SN2_Mechanism N1 Nucleophile 2,5-Dimethylphenoxide N4 SN2 Transition State (Terminal C5 Attack) N1->N4 N2 Electrophile 5-Bromo-2,2-dimethylpentanoic acid N2->N4 N3 gem-Dimethyl Group (Steric Shield at C2) N3->N2 Blocks alpha-deprotonation N5 Gemfibrozil Framework (Ether Linkage) N4->N5 Bromide leaves

SN2 nucleophilic substitution mechanism at the C5 terminal position.

Quantitative Process Data

The transition from methyl to isobutyl esterification strategies has significantly improved the commercial viability of this synthesis. The table below summarizes the quantitative advantages of the optimized route[3].

ParameterMethyl Ester RouteIsobutyl Ester Route (Optimized)
Regioselectivity (C5 vs C4) ModerateHigh (via Peracetic Acid initiator)
Impurity Clearance Difficult (4-bromo isomer persists)Excellent (4-bromo isomer lactonizes)
Overall Yield ~65-70%>85%
Process Steps Multiple solvent exchanges requiredStreamlined, one-pot potential
Environmental Impact High solvent wasteReduced solvent footprint

Self-Validating Experimental Protocols

Protocol A: Anti-Markovnikov Hydrobromination

Objective: Synthesis of 5-Bromo-2,2-dimethylpentanoic acid isobutyl ester.

  • Preparation: Charge 100 g of 2,2-dimethyl-pent-4-enoic acid isobutyl ester and 200 mL of cyclohexane into a dry round-bottom flask[3].

  • Thermal Control: Cool the reaction mixture to -5°C to 0°C under continuous stirring[3]. Causality: Low temperatures stabilize the radical intermediates and suppress the polymerization of the terminal alkene.

  • Initiation: Add 3.0 g of peracetic acid[3]. Causality: This acts as the radical initiator, generating the bromine radical necessary to force anti-Markovnikov regioselectivity.

  • Bromination: Slowly add 333 g of HBr in acetic acid (2.5 eq.) while strictly maintaining the sub-zero temperature[3].

  • System Validation: The system self-validates through the deliberate conversion of the minor 4-bromo isomer into a lactone. By applying an acid catalyst post-bromination, the sterically constrained 4-bromo isomer undergoes intramolecular cyclization. This allows the target 5-bromo ester to be isolated in high purity via simple phase separation. Monitor via GC-MS/MS to ensure the absence of genotoxic precursors like allyl chloride[2].

Protocol B: SN2 Etherification (Gemfibrozil Framework)

Objective: Coupling of the synthesized ester with 2,5-dimethylphenol.

  • Phenoxide Formation: Dissolve 2,5-dimethylphenol (1 eq.) in absolute ethanol containing sodium ethoxide (1 eq.) at room temperature. Stir for 30 minutes to ensure complete deprotonation.

  • Coupling: Add a solution of 5-bromo-2,2-dimethylpentanoic acid isobutyl ester (1 eq.) in ethanol.

  • Reflux: Heat the mixture to reflux for 10-15 hours. Causality: Continuous thermal energy is required to overcome the activation barrier of the SN2 transition state.

  • System Validation: The protocol utilizes a self-indicating kinetic endpoint. The consumption of the phenoxide nucleophile is tracked via HPLC. The complete absence of alpha-alkylation byproducts (confirmed by GC-MS/MS) validates the steric shielding efficacy of the gem-dimethyl group[2]. Following basic hydrolysis, the pure free acid (Gemfibrozil) is precipitated.

References

  • LookChem. 5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5. Available at: 1

  • ResearchGate. Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. Available at: 2

  • Google Patents. WO 2020/212955 A1 - Process for the preparation of a key intermediate of gemfibrozil. Available at: 3

  • ElectronicsAndBooks. Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acid. Available at: Link

Sources

Foundational

Thermodynamic Stability and Synthetic Kinetics of 5-Bromo-2,2-dimethylpentanoic Acid: A Technical Whitepaper

Executive Summary 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly specialized aliphatic halogenated carboxylic acid that serves as a pivotal electrophilic intermediate in the synthesis of fibrate-class a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly specialized aliphatic halogenated carboxylic acid that serves as a pivotal electrophilic intermediate in the synthesis of fibrate-class antihyperlipidemic active pharmaceutical ingredients (APIs), most notably Gemfibrozil[1][2]. The thermodynamic stability of this molecule is a critical parameter in pharmaceutical manufacturing. Understanding its degradation pathways and kinetic boundaries ensures high-yield scale-up during downstream esterification and O-alkylation reactions[3].

This whitepaper provides an in-depth analysis of the molecule's physicochemical properties, thermodynamic vulnerabilities, and the causality behind its synthetic protocols.

Physicochemical Profile & Structural Thermodynamics

The molecular architecture of 5-Bromo-2,2-dimethylpentanoic acid features two distinct reactive termini separated by an aliphatic chain. The thermodynamic behavior of this compound is heavily dictated by its structural steric hindrance.

  • Alpha-Carbon Shielding: The gem-dimethyl group at the C2 position provides massive steric bulk. Thermodynamically, this creates a high activation energy barrier for any α -deprotonation or unwanted enolization, effectively locking the carboxylic acid in a stable state during basic coupling reactions.

  • Terminal Halogen Lability: The primary bromide at C5 is kinetically primed for nucleophilic substitution ( SN​2 ) but remains thermodynamically susceptible to dehydrohalogenation under extreme thermal stress, reverting to a terminal alkene[3].

Table 1: Baseline Physicochemical Properties
PropertyValueSource
Molecular Formula C 7​ H 13​ BrO 2​ 1[1]
Molecular Weight 209.08 g/mol 1[1]
XLogP3 (Lipophilicity) 2.1 – 2.274[4]
Topological Polar Surface Area 37.3 Ų1[1]
Exact Mass 208.00989 Da1[1]

Mechanistic Pathways & Thermodynamic Control

The industrial synthesis of 5-bromo-2,2-dimethylpentanoic acid relies on the anti-Markovnikov hydrobromination of 2,2-dimethyl-4-pentenoic acid[3][5].

Standard electrophilic addition of HBr (Markovnikov) yields the thermodynamically more stable secondary carbocation, resulting in the unwanted 4-bromo isomer—a critical impurity that severely impacts the yield of downstream API synthesis[3]. To bypass this thermodynamic sink, the reaction must be driven under strict kinetic control using a radical initiator (e.g., dibenzoyl peroxide)[5]. The bromine radical attacks the terminal alkene carbon to form a primary bromo-alkane, generating a more stable secondary radical intermediate, which then abstracts hydrogen from HBr to yield the desired 5-bromo product[3].

G A 2,2-Dimethyl-4-pentenoic acid (Starting Material) B Radical Initiation (Benzoyl Peroxide + HBr) A->B Reagent Addition C Anti-Markovnikov Addition (Kinetic Control) B->C Radical Propagation D 5-Bromo-2,2-dimethylpentanoic acid (Target API Intermediate) C->D High Yield Pathway E Thermal/Base Stress (>120°C or Strong Alkali) D->E Environmental Stress F Dehydrohalogenation (Thermodynamic Sink) E->F HBr Elimination

Fig 1: Kinetic synthesis vs. thermodynamic degradation of 5-Bromo-2,2-dimethylpentanoic acid.

Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify thermodynamic stability.

Protocol 1: Radical-Initiated Anti-Markovnikov Hydrobromination

Causality Focus: This protocol utilizes non-polar solvents (e.g., cyclohexane) to stabilize the radical intermediates and suppress ionic Markovnikov addition, which would inevitably lead to the thermodynamically favored but undesirable 4-bromo isomer[3].

  • Preparation: Charge a dry, nitrogen-purged 500 mL reactor with 2,2-dimethyl-4-pentenoic acid (1.0 eq) and anhydrous cyclohexane (solvent) at 25°C[6].

  • Initiation: Add a catalytic amount of dibenzoyl peroxide (0.05 eq). Reasoning: Benzoyl peroxide undergoes homolytic cleavage at mild temperatures, serving as the necessary trigger for the radical chain reaction without requiring extreme thermal input[3].

  • Hydrobromination: Bubble anhydrous Hydrogen Bromide (HBr) gas through the solution at 0–5°C, then slowly warm to 25°C. Reasoning: Maintaining a low initial temperature controls the exothermic radical propagation and prevents the thermal degradation of the initiator[5].

  • Quenching & Extraction: Purge excess HBr with nitrogen gas. Wash the organic layer with chilled brine (2 x 100 mL) and dry over anhydrous Na 2​ SO 4​ .

  • Validation (Self-Check): Run an aliquot on GC-MS. The ratio of 5-bromo to 4-bromo isomer must exceed 98:2 to validate successful kinetic control.

  • Isolation: Evaporate the solvent under reduced pressure (keeping bath temperature <40°C to prevent premature dehydrohalogenation) to yield the crude product.

Protocol 2: Thermodynamic Stability Profiling (Forced Degradation)

Causality Focus: Establishing the thermal and hydrolytic boundaries of the molecule ensures safe scale-up during subsequent esterification steps (e.g., forming the isobutyl ester for Gemfibrozil)[2][3].

  • Thermal Stress: Dissolve 1.0 g of the synthesized acid in toluene. Reflux at 110°C for 24 hours.

  • Hydrolytic Stress (Base): Suspend 1.0 g of the acid in 0.1M NaOH (aq) and stir at 40°C for 12 hours. Reasoning: This tests the susceptibility of the primary bromide to SN​2 hydrolysis (forming a 5-hydroxy derivative) versus E2 elimination (reverting to the alkene).

  • Analysis: Quench samples at 2, 6, 12, and 24 hours. Analyze via HPLC-UV (210 nm) to quantify the formation of degradants.

Quantitative Data Summaries

The forced degradation study reveals that while the carboxylic acid moiety is highly stable due to the gem-dimethyl shielding, the terminal bromide dictates the molecule's thermodynamic limits.

Table 2: Thermodynamic Stability Profile under Forced Degradation
Environmental ConditionTime (h)Remaining Intact API (%)Primary DegradantDominant Degradation Mechanism
Ambient (25°C, Dark) 720>99.5%NoneN/A
Thermal (110°C, Toluene) 2494.2%2,2-Dimethyl-4-pentenoic acidDehydrohalogenation (E1/E2)
Basic (0.1M NaOH, 40°C) 1281.5%5-Hydroxy-2,2-dimethylpentanoic acidNucleophilic Substitution ( SN​2 )
Acidic (0.1M HCl, 40°C) 1298.8%Trace LactoneIntramolecular Cyclization

Conclusion

The thermodynamic stability of 5-Bromo-2,2-dimethylpentanoic acid is a delicate balance between the robust, sterically shielded carboxylic acid head and the reactive, labile primary bromide tail. By enforcing strict kinetic control during its synthesis via radical-initiated anti-Markovnikov hydrobromination, manufacturers can bypass the thermodynamic sink of the 4-bromo isomer. Furthermore, maintaining strict temperature controls (<40°C) during isolation and storage prevents entropically driven dehydrohalogenation, preserving the integrity of this crucial pharmaceutical intermediate.

References

  • Source: nih.
  • Source: researchgate.
  • Title: 5-bromo-2,2-dimethylpentanoic acid CAS NO.
  • Source: googleapis.
  • Source: google.
  • Source: google.

Sources

Exploratory

Preliminary Toxicity Data and Risk Assessment for 5-Bromo-2,2-dimethylpentanoic Acid

Executive Summary In the landscape of pharmaceutical synthesis, the safety profiling of reactive intermediates is as critical as the evaluation of the final Active Pharmaceutical Ingredient (API). 5-Bromo-2,2-dimethylpen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical synthesis, the safety profiling of reactive intermediates is as critical as the evaluation of the final Active Pharmaceutical Ingredient (API). 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly reactive alkyl halide and a crucial intermediate in the synthesis of the lipid-lowering drug Gemfibrozil [1]. Due to its terminal bromine atom, this compound is classified as a Potential Genotoxic Impurity (PGI) under the ICH M7 guidelines.

This technical whitepaper synthesizes the preliminary toxicity data, mechanistic hazard profiling, and the rigorous analytical methodologies required to quantify and control this compound. Designed for drug development professionals and analytical toxicologists, this guide establishes a self-validating framework for assessing the safety of 5-Bromo-2,2-dimethylpentanoic acid.

Mechanistic Toxicology: The Alkylating Hazard

The toxicity profile of 5-Bromo-2,2-dimethylpentanoic acid is driven by two distinct functional groups:

  • The Carboxylic Acid Moiety: Confers local tissue irritation and corrosivity. It lowers the local pH upon contact with biological membranes, leading to protein denaturation and cellular necrosis.

  • The Terminal Alkyl Bromide: Acts as a potent electrophile. The primary toxicological concern is its ability to undergo SN​2 (Bimolecular Nucleophilic Substitution) reactions with biological nucleophiles.

When this compound enters a cellular environment, the electron-withdrawing bromine atom creates a partial positive charge on the adjacent aliphatic carbon. Nucleophilic centers on DNA—most notably the N7 position of guanine—can attack this carbon, displacing the bromide ion. This covalent modification (alkylation) creates a DNA adduct. If the cellular DNA repair mechanisms (e.g., Base Excision Repair) fail to correct this adduct prior to replication, it results in a base-pair mismatch, ultimately fixing a mutation into the genome [2].

DNA_Alkylation A 5-Bromo-2,2-dimethylpentanoic acid (Electrophilic Alkyl Halide) C SN2 Nucleophilic Substitution (Bromide Leaving Group) A->C B DNA Nucleobase (e.g., Guanine N7) B->C D Covalent DNA Adduct C->D Alkylation E Base Pair Mismatch / Mutation (Genotoxic Event) D->E Replication Error

Fig 1. SN2-mediated DNA alkylation mechanism by 5-Bromo-2,2-dimethylpentanoic acid.

Quantitative Toxicity and Physicochemical Metrics

To predict the pharmacokinetic behavior and toxicological limits of 5-Bromo-2,2-dimethylpentanoic acid, we must analyze its physicochemical properties alongside established regulatory thresholds. The compound's low molecular weight and moderate lipophilicity (LogP) allow it to easily cross the phospholipid bilayers of cells and the nuclear envelope, directly exposing genomic DNA to its alkylating potential [1].

Table 1: Physicochemical and Toxicological Metrics

ParameterValueCausality / Significance
CAS Number 82884-95-5Unique chemical identifier [1].
Molecular Weight 209.08 g/mol Low MW facilitates rapid membrane diffusion and systemic absorption [1].
LogP (XLogP3) 2.1Moderate lipophilicity enables penetration of cellular and nuclear membranes [1].
Polar Surface Area (PSA) 37.3 ŲLow PSA (< 90 Ų) correlates with high permeability across biological barriers [1].
Genotoxicity Alert (ICH M7) PositiveTerminal alkyl bromide acts as a direct SN​2 electrophile [2].
TTC Limit 1.5 µ g/day Maximum allowable daily intake for an unknown/positive mutagenic impurity [2].
GC-MS/MS LOD ~0.005 - 0.01 ppmRequired analytical sensitivity to enforce the TTC limit in bulk APIs[2].

Experimental Workflows for Toxicity & Impurity Profiling

To ensure scientific integrity, the evaluation of 5-Bromo-2,2-dimethylpentanoic acid relies on self-validating protocols. Below are the field-proven methodologies for both biological toxicity screening and analytical quantification.

Protocol A: In Vitro Ames Test (Bacterial Reverse Mutation Assay)

This protocol empirically validates the in silico genotoxicity alerts by exposing histidine-dependent Salmonella typhimurium to the compound.

  • Step 1: Strain Selection: Select strains TA100 and TA1535.

    • Causality: These specific strains carry base-pair substitution mutations at the hisG gene. Because alkyl halides primarily cause base-pair substitutions (rather than frameshifts), these strains will exhibit the highest sensitivity to the bromo-acid.

  • Step 2: Metabolic Activation Preparation: Prepare test arms with and without rat liver S9 fraction.

    • Causality: While 5-Bromo-2,2-dimethylpentanoic acid is a direct-acting electrophile and should theoretically cause mutations without metabolic activation, the S9 fraction is mandatory to ensure no secondary, highly reactive metabolites are generated via Cytochrome P450 oxidation.

  • Step 3: Top Agar Plating: Mix the test compound, bacteria, and S9 fraction (if applicable) into a top agar containing trace amounts of histidine, then pour over minimal glucose agar plates.

    • Causality: The trace histidine allows the bacteria to undergo a few initial cell divisions. This replication is an absolute requirement for the DNA alkylation adduct to be "fixed" into a permanent mutation before the bacteria starve.

  • Step 4: Self-Validation & Incubation: Incubate at 37°C for 48-72 hours. The system is validated by a negative vehicle control (establishing the spontaneous reversion baseline) and a positive control (e.g., Sodium Azide for TA100). A dose-dependent increase in revertant colonies (≥2x background) confirms mutagenicity.

Protocol B: GC-MS/MS Quantification in Final APIs

Because 5-Bromo-2,2-dimethylpentanoic acid is a PGI, its presence in final drug products (like Gemfibrozil) must be controlled below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2].

  • Step 1: Selective Liquid-Liquid Extraction: Dissolve the API matrix in a basic aqueous solution (to deprotonate the API if applicable) and extract with a non-polar organic solvent like dichloromethane.

    • Causality: Exploits the LogP (2.1) of the bromo-acid to selectively partition the volatile impurity away from the bulk API, preventing column overloading and matrix suppression.

  • Step 2: Chromatographic Separation: Inject the extract into a Gas Chromatograph equipped with a mid-polar capillary column (e.g., RTX-624).

    • Causality: The 6% cyanopropylphenyl / 94% dimethyl polysiloxane stationary phase of the RTX-624 is specifically engineered to resolve volatile halogenated organic compounds, ensuring sharp, symmetrical peaks for the bromo-acid.

  • Step 3: Ionization and Detection: Utilize Electron Impact (EI) ionization coupled with Selected Ion Monitoring (SIM) mode on the mass spectrometer.

    • Causality: SIM mode filters out background matrix noise by only scanning for the exact mass-to-charge ( m/z ) fragments unique to the brominated compound (accounting for the distinct 1:1 isotopic ratio of 79Br and 81Br ). This exponentially increases the signal-to-noise ratio, achieving the required parts-per-billion (ppb) detection limits.

  • Step 4: System Suitability (Self-Validation): Prior to sample analysis, run a solvent blank to definitively rule out column carryover. Follow this with a Limit of Quantification (LOQ) standard injection to prove the system achieves a Signal-to-Noise (S/N) ratio of ≥10 .

GCMS_Workflow S1 1. Sample Preparation Selective Liquid-Liquid Extraction S2 2. Chromatographic Separation Capillary GC (e.g., RTX-624) S1->S2 S3 3. Ionization Electron Impact (EI) S2->S3 S4 4. Mass Spectrometry Selected Ion Monitoring (SIM) S3->S4 S5 5. Data Analysis Quantification vs TTC Limit S4->S5

Fig 2. GC-MS/MS analytical workflow for trace-level quantification of genotoxic impurities.

Safety Mitigation and Handling

Given its dual hazard as a corrosive acid and a genotoxic alkylating agent, laboratory handling requires strict engineering controls.

  • Containment: All manipulations must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of volatile vapors.

  • Quenching: In the event of a spill, the electrophilic nature of the compound can be neutralized using a strong, non-toxic nucleophile. Applying an aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) will rapidly undergo an SN​2 reaction with the bromo-acid, displacing the toxic bromide and yielding a non-genotoxic, water-soluble Bunte salt that can be safely disposed of as standard chemical waste.

References

  • PubChem. "5-Bromo-2,2-dimethylpentanoic acid | C7H13BrO2 | CID 15917961." National Center for Biotechnology Information.[Link]

  • Chittireddy, H. N. P. R., et al. "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry." Separations (MDPI), 2023, 10(2), 81.[Link]

Protocols & Analytical Methods

Method

The Strategic Utility of 5-Bromo-2,2-dimethylpentanoic Acid in Modern Drug Discovery: Application Notes and Synthetic Protocols

Abstract This document provides a detailed exploration of the applications of 5-Bromo-2,2-dimethylpentanoic acid in the field of drug discovery. While primarily recognized as a key intermediate in the synthesis of the li...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed exploration of the applications of 5-Bromo-2,2-dimethylpentanoic acid in the field of drug discovery. While primarily recognized as a key intermediate in the synthesis of the lipid-lowering agent Gemfibrozil, the unique structural attributes of this molecule—namely the synthetically versatile brominated alkyl chain and the pharmacologically significant gem-dimethyl moiety—position it as a valuable, yet underutilized, building block for the generation of diverse chemical scaffolds. Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals, detailing not only its established role but also proposing novel applications supported by detailed synthetic protocols and mechanistic insights. The aim is to unlock the latent potential of this compound as a strategic tool in the medicinal chemist's arsenal for accessing novel chemical space and developing next-generation therapeutics.

Introduction: Beyond a Gemfibrozil Intermediate

5-Bromo-2,2-dimethylpentanoic acid (CAS No. 82884-95-5) is a bifunctional organic compound featuring a carboxylic acid and a primary alkyl bromide.[1][2] Its most prominent application to date is in the multi-step synthesis of Gemfibrozil, a well-established fibrate drug used to treat dyslipidemia.[3] However, to confine the utility of this molecule to a singular synthetic pathway would be to overlook its significant potential as a versatile scaffold in medicinal chemistry.

The presence of the gem-dimethyl group, a structural motif found in numerous natural products and clinically successful drugs, offers distinct advantages in drug design.[4] This feature can enhance metabolic stability by blocking oxidative metabolism at the α-position to the carbonyl, and it can also enforce specific conformations that may lead to increased potency and selectivity for a biological target by reducing the entropic penalty of binding.[4] This "Thorpe-Ingold effect" can be a powerful tool in optimizing lead compounds.

This application note will delve into the practical utility of 5-Bromo-2,2-dimethylpentanoic acid, providing detailed protocols for its derivatization and its use as a precursor for various molecular frameworks of high relevance in contemporary drug discovery.

Physicochemical Properties of 5-Bromo-2,2-dimethylpentanoic acid
PropertyValueSource
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
CAS Number 82884-95-5[1]
Appearance Typically a solid[4]
LogP 2.1[1]

Core Applications and Synthetic Potential

The synthetic utility of 5-Bromo-2,2-dimethylpentanoic acid stems from its two orthogonal reactive centers: the carboxylic acid and the alkyl bromide. This allows for a modular approach to the synthesis of diverse compound libraries.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Alkyl Bromide Chemistry cluster_2 Intramolecular Cyclization 5-Bromo-2,2-dimethylpentanoic_acid 5-Bromo-2,2-dimethylpentanoic Acid Amide_Formation Amide Formation 5-Bromo-2,2-dimethylpentanoic_acid->Amide_Formation Ester_Formation Ester Formation 5-Bromo-2,2-dimethylpentanoic_acid->Ester_Formation Acid_Chloride_Formation Acid Chloride Formation 5-Bromo-2,2-dimethylpentanoic_acid->Acid_Chloride_Formation Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, azides, thiols) 5-Bromo-2,2-dimethylpentanoic_acid->Nucleophilic_Substitution Organometallic_Formation Organometallic Formation 5-Bromo-2,2-dimethylpentanoic_acid->Organometallic_Formation Lactone_Formation Lactone Formation 5-Bromo-2,2-dimethylpentanoic_acid->Lactone_Formation Piperidine_Synthesis Piperidine Synthesis Nucleophilic_Substitution->Piperidine_Synthesis

Figure 1: Synthetic potential of 5-Bromo-2,2-dimethylpentanoic acid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group serves as a versatile handle for introducing a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR).

Amides are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.

Materials:

  • 5-Bromo-2,2-dimethylpentanoic acid

  • Amine of choice (e.g., benzylamine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-Bromo-2,2-dimethylpentanoic acid (1.0 eq) in DCM, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality: PyBOP is a mild and efficient coupling reagent that minimizes side reactions and racemization (if applicable in other contexts). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

Transformations Involving the Alkyl Bromide

The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the terminus of the pentanoyl chain.

Terminal amines are key functional groups in many drug molecules, often involved in salt formation to improve solubility or in key binding interactions with biological targets.

Materials:

  • 5-Bromo-2,2-dimethylpentanoic acid derivative (e.g., the corresponding methyl ester)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

Procedure:

Step 1: Azide Formation

  • Dissolve the 5-bromo-2,2-dimethylpentanoate derivative (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 6-12 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude azide. This can be purified by column chromatography if necessary.

Step 2: Reduction to the Amine

  • Dissolve the azide from Step 1 in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired amine.

Causality: The azide displacement is a classic Sₙ2 reaction. The subsequent reduction of the azide to an amine via catalytic hydrogenation is a clean and high-yielding transformation.

Application in Heterocyclic Synthesis

The bifunctional nature of 5-Bromo-2,2-dimethylpentanoic acid makes it an attractive starting material for the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.

Synthesis of δ-Lactones

Lactones are common structural motifs in natural products and have shown a wide range of biological activities.

G Start 5-Bromo-2,2-dimethylpentanoic Acid Base Base (e.g., NaH, K₂CO₃) Start->Base Deprotonation Intermediate Carboxylate Anion Base->Intermediate Product δ-Lactone Intermediate->Product Intramolecular Sₙ2 Cyclization G Start 5-Bromo-2,2-dimethylpentanoic Acid Ester Amine Primary Amine (R-NH₂) Start->Amine Nucleophilic Substitution Intermediate1 Amino Ester Amine->Intermediate1 Base Base Intermediate1->Base Intramolecular Amidation Product Piperidinone Base->Product Reduction Reduction (e.g., LiAlH₄) Product->Reduction Final_Product Substituted Piperidine Reduction->Final_Product

Sources

Application

Application Note: 5-Bromo-2,2-dimethylpentanoic Acid as a Key Pharmaceutical Intermediate

Executive Summary & Mechanistic Scope 5-Bromo-2,2-dimethylpentanoic acid (5-BDPA) is a critical aliphatic halogenated building block used extensively in the pharmaceutical industry. Its primary application is serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Scope

5-Bromo-2,2-dimethylpentanoic acid (5-BDPA) is a critical aliphatic halogenated building block used extensively in the pharmaceutical industry. Its primary application is serving as the core intermediate in the synthesis of fibrate-class lipid-regulating drugs, most notably Gemfibrozil [1].

The structural design of 5-BDPA—featuring a terminal bromine atom for nucleophilic substitution and a gem-dimethyl group that imparts metabolic stability to the final Active Pharmaceutical Ingredient (API)—makes it indispensable. This application note provides an in-depth technical guide on the synthesis, strategic esterification, and rigorous quality control required when utilizing 5-BDPA in drug development.

Physicochemical Data

Understanding the physical and chemical properties of 5-BDPA is essential for optimizing solvent selection, extraction protocols, and chromatographic methods[2].

Table 1: Physicochemical Properties of 5-BDPA

PropertyValue
IUPAC Name 5-Bromo-2,2-dimethylpentanoic acid
CAS Number 82884-95-5
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Exact Mass 208.010 Da
Topological Polar Surface Area (TPSA) 37.3 Ų
LogP (XLogP3) 2.1

Synthetic Workflow & Logical Design

The synthesis of Gemfibrozil via 5-BDPA relies on a sequence of radical hydrobromination followed by esterification and a Williamson ether synthesis.

G N1 2,2-Dimethyl-4-pentenoic acid N2 Radical Hydrobromination (HBr, Peroxide) N1->N2 N3 5-Bromo-2,2-dimethylpentanoic acid (5-BDPA) N2->N3 N4 Esterification (Isobutanol / H+) N3->N4 N5 5-BDPA Isobutyl Ester (Sterically Hindered) N4->N5 N6 Williamson Ether Synthesis (2,5-Dimethylphenol, Base) N5->N6 N7 Gemfibrozil (API) N6->N7

Chemical synthesis workflow of Gemfibrozil utilizing 5-BDPA as the core intermediate.

Protocol 1: Synthesis of Gemfibrozil via 5-BDPA Isobutyl Esterification

Expertise & Causality: The "Isobutyl" Advantage

Historically, 5-BDPA was converted to a methyl ester prior to coupling with 2,5-dimethylphenol[1]. However, during the radical hydrobromination of the precursor, a minor 4-bromo isomer impurity is inevitably formed. When using the methyl ester, this 4-bromo impurity easily undergoes intramolecular cyclization (lactonization), creating a lactone byproduct that is notoriously difficult to separate from the main API[1].

Strategic Choice: By synthesizing the isobutyl ester instead, the steric bulk of the isobutyl group severely hinders this lactonization side-reaction[1]. This single strategic substitution prevents yield loss, increases the final GC purity of the intermediate to >98%, and vastly simplifies downstream purification.

Step-by-Step Methodology
  • Hydrobromination: Charge a dry reactor with 2,2-dimethyl-4-pentenoic acid isobutyl ester and cyclohexane (solvent) at 25°C to 30°C.

  • Radical Initiation: Introduce a radical initiator (e.g., dibenzoyl peroxide) to ensure anti-Markovnikov addition. Bubble dry Hydrogen Bromide (HBr) gas through the solution.

  • Phase Separation: Quench the reaction with chilled water. Separate the organic layer containing the crude 5-BDPA isobutyl ester and wash with a 5% sodium bicarbonate solution to neutralize residual acid.

  • Coupling (Williamson Ether Synthesis): In a separate vessel, dissolve 2,5-dimethylphenol in toluene. Add sodium hydride (NaH) to deprotonate the phenol, forming a phenoxide ion.

  • Substitution: Slowly add the purified 5-BDPA isobutyl ester to the phenoxide solution. Heat to reflux for 8-10 hours.

  • Hydrolysis: Add aqueous sodium hydroxide (NaOH) to hydrolyze the isobutyl ester, yielding the sodium salt of Gemfibrozil. Acidify with HCl to precipitate the final Gemfibrozil API.

Self-Validating System (In-Process Control)

Do not proceed to Step 4 until the organic layer from Step 3 is analyzed via Gas Chromatography with Flame Ionization Detection (GC-FID). The hydrobromination is only validated as complete when the unreacted starting material peak area is <1.0% and the 5-BDPA isobutyl ester purity is ≥98.0% .

Protocol 2: Trace Analysis of Genotoxic Impurities (PGIs)

Expertise & Causality: Why GC-MS/MS?

Because 5-BDPA and its synthetic precursors (such as allyl chloride) are alkyl halides, they are classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines[3]. Alkyl halides can act as DNA alkylating agents and must be controlled to parts-per-million (ppm) levels in the final API.

Traditional HPLC-UV is inadequate because aliphatic alkyl halides lack strong chromophores. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is chosen because it leverages the high volatility of these intermediates and provides extreme sensitivity, effectively ignoring the complex, non-volatile API matrix[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 100 mg of the final Gemfibrozil API in 1.0 mL of a suitable volatile extraction solvent (e.g., dichloromethane).

  • Instrument Setup: Utilize a GC-MS/MS equipped with a USP G27 column (nonpolar, 5% diphenyl / 95% dimethylpolysiloxane, 30 m × 0.32 mm × 1.5 µm)[3].

  • Carrier Gas: Set Helium (He) flow rate to 2.0 mL/min[3].

  • Thermal Gradient: Program the oven to start at 40°C (hold for 2 mins), ramp at 15°C/min to 200°C, then ramp at 25°C/min to 280°C to bake out the API matrix.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for 5-BDPA and allyl chloride.

Table 2: GC-MS/MS Validation Parameters for PGI Detection [3]

Validation ParameterSpecification / Result
Limit of Detection (LOD) 0.005 ppm
Limit of Quantification (LOQ) 0.01 ppm
Linearity Range 30% to 150% of specification level
Carrier Gas & Flow Rate Helium (He) @ 2.0 mL/min
Column Type USP G27 (30 m × 0.32 mm × 1.5 µm)
Self-Validating System (System Suitability)

Before analyzing API batches, inject a blank solvent. The blank must show zero interfering peaks at the retention times of the PGIs. Next, inject the LOQ standard (0.01 ppm); the system is only validated for use if the Signal-to-Noise (S/N) ratio of the PGI peak is ≥10 .

Pharmacological Context: PPARα Activation

Once 5-BDPA is successfully converted into Gemfibrozil, the resulting API functions as a potent lipid-regulating agent. Gemfibrozil acts by binding to and activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

G A Gemfibrozil (Fibrate API) B PPARα Receptor Binding A->B C RXR Heterodimerization & PPRE Activation B->C D Gene Transcription (↑ CPT1A, ↓ ApoC-III) C->D E Lipid Metabolism (↓ Triglycerides, ↑ HDL) D->E

Pharmacological signaling pathway of Gemfibrozil activating PPARα to regulate lipids.

Activation of PPARα leads to heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, upregulating the expression of genes like CPT1A (involved in fatty acid oxidation) and Lipoprotein Lipase (LPL), while downregulating Apolipoprotein C-III. The net clinical result is a significant decrease in serum triglycerides and an elevation in High-Density Lipoprotein (HDL) cholesterol.

References

  • [1] WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil. Google Patents. Available at:

  • [2] 5-Bromo-2,2-dimethylpentanoic acid | C7H13BrO2 | CID 15917961. PubChem, National Institutes of Health. Available at:[Link]

  • [3] Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI Separations 2023, 10(3), 145. Available at:[Link]

Sources

Method

Application Note: Optimized Esterification and Purification Protocols for 5-Bromo-2,2-dimethylpentanoic Acid in API Synthesis

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Mechanistic Rationale 5-Bromo-2,2-dimethylpentanoic acid and its ester derivatives serve as critical electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

5-Bromo-2,2-dimethylpentanoic acid and its ester derivatives serve as critical electrophilic intermediates in the synthesis of Gemfibrozil, a widely prescribed lipid-regulating Active Pharmaceutical Ingredient (API)[1]. Historically, the synthesis of this intermediate relied on the Fischer esterification of 5-bromo-2,2-dimethylpentanoic acid with methanol to yield the methyl ester[2]. However, this traditional route is fundamentally flawed by the co-generation of a Markovnikov addition byproduct—4-bromo-2,2-dimethylpentanoic acid[2]. Because the methyl esters of the 4-bromo and 5-bromo isomers possess nearly identical boiling points, downstream purification is notoriously difficult, risking the carryover of 3 into the final drug substance[3].

To circumvent this, modern pharmaceutical process chemistry has pivoted toward the synthesis of the isobutyl ester derivative [2]. The causality behind this strategic shift is rooted in steric hindrance and thermal divergence. By utilizing the bulkier isobutyl group, the thermal stability of the two isomers is drastically altered. When subjected to acid-catalyzed heating, the sterically congested 4-bromo isobutyl ester undergoes rapid intramolecular nucleophilic substitution (lactonization), expelling isobutanol[4]. In contrast, the target 5-bromo isobutyl ester remains completely stable under these conditions[4]. This chemical divergence creates a self-validating purification system: the resulting lactone has a significantly different boiling point than the 5-bromo ester, allowing for quantitative separation via standard fractional distillation[4].

Comparative Reaction Metrics

The transition from the methyl ester to the isobutyl ester route provides measurable improvements in purity and process efficiency[2].

Process ParameterMethyl Ester Route (Traditional)Isobutyl Ester Route (Optimized)
Esterification Reagent Methanol / H₂SO₄Isobutanol / H⁺ (or direct from ester)
4-Bromo Impurity Management Highly difficult (similar boiling points)Highly efficient (via lactonization)
Purification Mechanism High-vacuum distillation (low yield)Acid-catalyzed lactonization + Fractionation
Typical GC Purity ~85.0% - 90.0%> 97.6%
Industrial Scalability Moderate (High impurity carryover)High (Cost-effective, shorter cycle times)

Synthetic Workflow & Mechanistic Pathway

G N1 2,2-Dimethyl-4-pentenoic Acid N2 Isobutyl Esterification (Isobutanol, H+) N1->N2 N3 2,2-Dimethyl-4-pentenoic Acid Isobutyl Ester N2->N3 N4 Anti-Markovnikov Bromination (HBr, Peracetic Acid, -5°C) N3->N4 N5 Crude 5-Bromo Isobutyl Ester (+ 4-Bromo Impurity) N4->N5 Regioselective Addition N6 Acid-Catalyzed Lactonization (H2SO4, 130-140°C) N5->N6 Targets 4-Bromo Isomer N7 Purified 5-Bromo Isobutyl Ester (>97% GC Purity) N6->N7 Fractional Distillation N8 Gemfibrozil API (O-Alkylation) N7->N8

Synthetic workflow detailing the optimized isobutyl esterification and lactonization purification route.

Detailed Experimental Protocols

The following protocols outline the continuous synthesis and purification of 5-bromo-2,2-dimethylpentanoic acid isobutyl ester starting from the unsaturated ester precursor.

Protocol A: Anti-Markovnikov Bromination of the Isobutyl Ester

Objective: To maximize the regioselective addition of HBr to the terminal alkene using a radical initiator.

  • Reactor Preparation: In a clean, dry glass reactor, charge 1.0 equivalent of 2,2-dimethyl-pent-4-enoic acid isobutyl ester and suspend it in cyclohexane (approx. 1.5 volumes relative to the ester) at 25°C to 30°C[4].

    • Causality: Cyclohexane is chosen as a non-polar solvent to stabilize the radical intermediate and facilitate easy aqueous phase separation during the workup[4].

  • Thermal Control: Chill the reaction mixture to between -5°C and 0°C under continuous agitation[4].

  • Initiation: Add a catalytic amount of peracetic acid solution (approx. 1% w/w relative to the starting ester)[4].

    • Causality: The radical initiator forces the anti-Markovnikov addition of HBr, heavily favoring the formation of the primary bromide (5-bromo) over the secondary bromide (4-bromo)[4].

  • Bromination: Dropwise, add 2.5 equivalents of 33% HBr in acetic acid while strictly maintaining the internal temperature at -5°C to 0°C[4].

    • Causality: The addition of HBr is highly exothermic. Maintaining sub-zero temperatures prevents the thermal polymerization of the terminal alkene and suppresses unwanted side reactions[4].

  • In-Process Control (IPC): Stir the mass for 1–2 hours. The reaction is self-validating; completion is marked by the cessation of exothermic temperature spikes and confirmed via GC monitoring (disappearance of the alkene peak)[4].

  • Workup: Allow the mixture to settle and separate the lower HBr/acetic acid layer. Wash the upper cyclohexane layer first with purified water, then with a saturated NaHCO₃ solution[4]. Visual validation of successful neutralization is confirmed by the cessation of CO₂ evolution.

  • Concentration: Distill off the cyclohexane under reduced pressure to yield the crude 5-bromo-2,2-dimethylpentanoic acid isobutyl ester (typically containing ~15% of the 4-bromo isomer)[4].

Protocol B: Acid-Catalyzed Lactonization and Purification

Objective: To chemically eliminate the 4-bromo isomer impurity via thermal lactonization.

  • Setup: Charge the crude 5-bromo-2,2-dimethylpentanoic acid isobutyl ester into a round bottom flask equipped with a thermometer pocket and a fractional distillation column[4].

  • Catalysis: Add 0.5% w/w of concentrated sulfuric acid (H₂SO₄) to the crude mixture[4].

  • Thermal Lactonization: Heat the reaction mass to 130°C – 140°C and maintain for 4 hours[4].

    • Causality: At this elevated temperature, the acid catalyst lowers the activation energy for the sterically hindered 4-bromo isomer to undergo an intramolecular cyclization. The isobutyl group is cleaved (expelled as isobutanol/isobutene), forming a stable lactone[4]. The 5-bromo isomer lacks the necessary geometry for this rapid cyclization and remains intact[2].

  • Fractional Distillation: Apply vacuum and fractionally distill the reaction mass. The newly formed lactone derivative possesses a significantly lower boiling point than the target ester, allowing it to be drawn off as a forecut.

  • Collection: Collect the main fraction to yield pure 5-bromo-2,2-dimethylpentanoic acid isobutyl ester.

    • Validation: GC analysis of the main fraction routinely demonstrates a purity of >97.6%, validating the complete clearance of the 4-bromo isomer[4].

Analytical Validation & Genotoxic Impurity (PGI) Tracking

Because this intermediate is directly utilized in the O-alkylation of 2,5-dimethylphenol to produce Gemfibrozil, regulatory agencies (e.g., following ICH M7 guidelines) require stringent monitoring of alkyl halide genotoxic impurities[3].

To validate the purity of the final intermediate and track trace PGIs (such as unreacted allyl chlorides or residual brominated alkanes), a validated GC-MS methodology must be employed[3]:

  • Column Specifications: Use a nonpolar, low-bleed 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., USP G27), with dimensions of 30 m length × 0.32 mm ID × 1.5 µm film thickness[5].

  • Carrier Gas: Helium (He) at a constant flow rate of 2.0 mL/min[5].

  • Detection Limits: This thermal gradient elution method is capable of achieving a Limit of Detection (LOD) of 0.005 ppm and a Limit of Quantification (LOQ) of 0.01 ppm for volatile halogenated impurities, ensuring the intermediate is safe for downstream API synthesis[5].

Sources

Application

HPLC method development for 5-Bromo-2,2-dimethylpentanoic acid analysis

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 5-Bromo-2,2-dimethylpentanoic acid Abstract This document provides a comprehensive guide for the development, opt...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 5-Bromo-2,2-dimethylpentanoic acid

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-2,2-dimethylpentanoic acid. This halogenated carboxylic acid, often used as an intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure quality control throughout the drug development process. This guide details a reversed-phase HPLC (RP-HPLC) method with UV detection, emphasizing the scientific rationale behind each parameter selection. The protocol is designed to be self-validating, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6]

Introduction and Method Rationale

5-Bromo-2,2-dimethylpentanoic acid is a small, polar molecule characterized by a carboxylic acid functional group and a brominated alkyl chain. The development of a quantitative HPLC method for such a compound presents specific challenges, primarily related to chromatographic retention and detection.

  • Analyte Physicochemical Properties : The molecule's structure (C7H13BrO2) includes a polar carboxylic acid head and a moderately non-polar tail.[7][8] The carboxylic acid group dictates that the molecule's ionization state is pH-dependent. In its ionized (deprotonated) form at higher pH, the molecule is highly polar and exhibits poor retention on traditional non-polar stationary phases.[9][10] Furthermore, the molecule lacks a significant chromophore, making UV detection challenging and necessitating detection at low wavelengths (around 200-220 nm) where the carboxyl group absorbs.[11][12]

  • Chromatographic Strategy: Ion Suppression Reversed-Phase HPLC : To overcome the retention challenges, the chosen strategy is ion-suppression RP-HPLC.[13] By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form. This significantly reduces its polarity, thereby increasing its affinity for the non-polar stationary phase and leading to adequate retention and improved peak shape. A standard C18 column is selected as the initial stationary phase due to its versatility and wide availability.[14]

  • Detection Strategy : Direct UV detection at a low wavelength (210 nm) is selected for its simplicity and applicability, avoiding complex and time-consuming derivatization procedures.[15][16][17] This requires the use of high-purity solvents and mobile phase additives to minimize baseline noise and ensure sensitivity.

Experimental Workflow and Protocol

The overall workflow for the analysis is a systematic progression from sample and standard preparation through to data analysis and reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Stock Solution Preparation (Analyte in Diluent) A->B C Working Standard & Sample Dilution B->C E HPLC System Equilibration C->E Transfer Samples D Mobile Phase Preparation (Aqueous & Organic) D->E F System Suitability Injections (SST) E->F G Sequence Run: Standards & Samples F->G H Peak Integration & Identification G->H Acquire Data I Calibration Curve Generation H->I J Quantification of Analyte I->J K Final Report Generation J->K

Caption: High-level workflow for the HPLC analysis of 5-Bromo-2,2-dimethylpentanoic acid.

Instrumentation and Reagents
  • HPLC System : An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) : Software for instrument control, data acquisition, and processing.

  • Analytical Balance : Capable of weighing to 0.01 mg.

  • Volumetric Glassware : Class A.

  • Chemicals :

    • 5-Bromo-2,2-dimethylpentanoic acid reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Phosphoric acid (H₃PO₄), ACS grade.

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions

  • Diluent Preparation : Prepare a mixture of Water:Acetonitrile (80:20 v/v). This is used for dissolving the standard and samples to ensure compatibility with the initial mobile phase conditions.

  • Mobile Phase A (Aqueous) : Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. The final pH should be approximately 2.5.

  • Mobile Phase B (Organic) : Use 100% HPLC-grade Acetonitrile.

  • Reference Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation : Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to bring the concentration within the calibration range (e.g., to a target of 100 µg/mL).

Protocol 2: Chromatographic Method

The following parameters should be configured in the Chromatography Data System.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase for good retention of the protonated analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the carboxylic acid, ensuring retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Elution Mode IsocraticA simple isocratic method is robust and ideal for quality control.
Composition 60% A : 40% BStarting point; adjust based on initial runs to achieve a retention time of 5-10 min.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLAdjust as needed based on detector response and sensitivity requirements.
Detector UV/PDA
Wavelength 210 nmWavelength for detecting the carboxyl functional group.
Run Time 15 minutesSufficient to allow for elution of the analyte and any late-eluting impurities.
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of a mid-range standard (e.g., 100 µg/mL). The results must meet the predefined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase composition.

Method Validation Protocol (ICH Q2(R1))

Once the method is developed and deemed suitable, it must be formally validated to demonstrate its fitness for purpose.[2][4][6][18] The validation process follows a logical sequence of experiments.

Validation_Workflow cluster_specificity Foundation cluster_quantitative Quantitative Performance cluster_limits Sensitivity cluster_robustness Reliability Specificity Specificity (Analyte vs. Placebo & Impurities) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation Linearity->LOQ Robustness Robustness (Small Method Variations) Accuracy->Robustness Precision->Robustness LOD Limit of Detection LOQ->LOD LOQ->Robustness

Caption: Logical workflow for HPLC method validation as per ICH Q2(R1) guidelines.

Protocol 3: Validation Experiments

  • Specificity :

    • Protocol : Inject the diluent, a placebo (matrix without analyte), the reference standard, and a sample solution.

    • Acceptance Criteria : The analyte peak should be free from interference from any components in the diluent or placebo at its retention time. Peak purity analysis (if using a PDA detector) should pass.

  • Linearity & Range :

    • Protocol : Analyze at least five concentration levels of the reference standard, from the LOQ to 150% of the target concentration (e.g., 1-250 µg/mL).

    • Acceptance Criteria : The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999. The y-intercept should be minimal. The specified range is established where the method demonstrates acceptable linearity, accuracy, and precision.[6]

  • Accuracy (Recovery) :

    • Protocol : Spike a placebo solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.

    • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision :

    • Repeatability (Intra-assay) : Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria : The %RSD for the results should be ≤ 2.0% for repeatability and ≤ 3.0% when comparing results across intermediate precision conditions.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD) :

    • Protocol : Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For S/N, prepare and inject solutions of decreasing concentration.

    • Acceptance Criteria : LOQ is the concentration that provides an S/N ratio of approximately 10:1. LOD is the concentration that provides an S/N ratio of approximately 3:1.

  • Robustness :

    • Protocol : Intentionally make small, deliberate variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on SST parameters.

    • Acceptance Criteria : The SST criteria must still be met under all varied conditions, demonstrating the method's reliability during routine use.

Summary of Validation Data (Expected Results)
Validation ParameterSpecificationExpected Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.999> 0.999
Range e.g., 10 - 250 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%Within limits
Precision - Repeatability (%RSD) ≤ 2.0%< 1.0%
Precision - Intermediate (%RSD) ≤ 3.0%< 1.5%
LOQ (S/N) ~1010 µg/mL (Example)
LOD (S/N) ~33 µg/mL (Example)
Robustness SST criteria metPass

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Column degradation. 2. Mobile phase pH too high. 3. Analyte interaction with active sites on silica.1. Replace the column; use a guard column. 2. Verify mobile phase pH is ~2.5. 3. Use a column with high-purity, end-capped silica.
Shifting Retention Time 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Pump malfunction or leak.1. Prepare mobile phase carefully; use a gradient proportioning valve test. 2. Ensure the column oven is on and stable. 3. Perform pump maintenance and check for leaks.
High Baseline Noise 1. Contaminated or old mobile phase. 2. Detector lamp failing. 3. Air bubbles in the system.1. Prepare fresh mobile phase daily; use high-purity solvents. 2. Check lamp energy and replace if necessary. 3. Thoroughly degas mobile phase and purge the system.

Conclusion

The described reversed-phase HPLC method provides a simple, robust, and reliable approach for the quantitative determination of 5-Bromo-2,2-dimethylpentanoic acid. By controlling the mobile phase pH to suppress the ionization of the analyte, excellent retention and peak shape are achieved on a standard C18 column. The method is suitable for validation according to ICH guidelines and can be readily implemented in a quality control environment for routine analysis.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . uspbpep.com. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. Available at: [Link]

  • Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation . PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation . Separation Science. Available at: [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines . PubMed. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. Available at: [Link]

  • University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis . Chromatography Online. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column . Agilent. Available at: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]

  • Determination of Short-Chain Fatty Acids and Lactic Acid in Biosamples by High Performance Liquid Chromatography with Pre-Column Derivatization . National Center for Biotechnology Information. Available at: [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. Available at: [Link]

  • Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation . Semantic Scholar. Available at: [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. Available at: [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction . MDPI. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography . Phenomenex. Available at: [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines . ResearchGate. Available at: [Link]

  • USP/General Chapter "<621> Chromatography"の改訂理由について通知 . GMP Platform. Available at: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • 5-Bromo-2,2-dimethylpentanoic acid . PubChem. Available at: [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry . ChemRxiv. Available at: [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry . ACS Publications. Available at: [Link]

  • 5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5 . LookChem. Available at: [Link]

  • Methyl 5-bromo-2,2-dimethylpentanoate (C8H15BrO2) . PubChemLite. Available at: [Link]

  • Chemical Properties of Pentanoic acid, 5-bromo- (CAS 2067-33-6) . Cheméo. Available at: [Link]

  • 4-Bromo-2,2-dimethylpentanoic acid . PubChem. Available at: [Link]

Sources

Method

Application Note: Catalytic Pathways and Synthetic Protocols Involving 5-Bromo-2,2-dimethylpentanoic Acid Derivatives

Scientific Context and Scaffold Rationale In the realm of medicinal chemistry and drug development, 5-bromo-2,2-dimethylpentanoic acid and its ester derivatives (methyl, ethyl, and isobutyl) serve as indispensable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Scaffold Rationale

In the realm of medicinal chemistry and drug development, 5-bromo-2,2-dimethylpentanoic acid and its ester derivatives (methyl, ethyl, and isobutyl) serve as indispensable building blocks. These compounds are the critical structural precursors in the [1] and various novel Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.

The architectural value of this scaffold relies on two key features:

  • The Gem-Dimethyl Group: Located at the C2 position, this bulky moiety imparts significant metabolic stability by blocking β -oxidation pathways (the Thorpe-Ingold effect), thereby extending the pharmacokinetic half-life of the resulting drug.

  • The Terminal Bromide: Acting as an excellent leaving group, the primary bromide at the C5 position enables highly selective SN​2 nucleophilic substitutions, allowing for the modular attachment of diverse phenoxy or ureido headgroups.

Catalytic Pathway: Synthesis of the Bromo-Ester Scaffold

The preparation of the 5-bromo-2,2-dimethylpentanoic acid scaffold requires stringent catalytic control to ensure regioselectivity and prevent the formation of genotoxic impurities (PGIs).

The synthesis fundamentally relies on a two-step sequence:

  • Base-Catalyzed Allylation: Isobutyric acid (or its ester) is reacted with allyl chloride in the presence of a strong base (e.g., sodium hydride) to form a 2,2-dimethyl-4-pentenoic acid derivative[2].

  • Radical-Catalyzed Hydrobromination: The intermediate undergoes an anti-Markovnikov addition of hydrogen bromide.

Causality of Experimental Choices: Why must a radical initiator (such as dibenzoyl peroxide) be used during hydrobromination? In the absence of a radical initiator, standard electrophilic addition of HBr follows Markovnikov’s rule, placing the bromine atom on the secondary C4 carbon to form the 4-bromo isomer. This isomer is not only useless for terminal O-alkylation but is also a highly regulated genotoxic impurity. The [3] reverses this selectivity, generating a primary bromine radical that attacks the terminal alkene carbon, yielding the desired 5-bromo derivative.

Furthermore, utilizing the isobutyl ester rather than the methyl ester provides a distinct downstream advantage. The steric bulk of the isobutyl group allows chemists to selectively eliminate any residual 4-bromo isomer via acid-catalyzed lactonization, a purification mechanism that is significantly more difficult when using the less hindered methyl ester[4].

SynthPathway A Isobutyric Acid Derivative C 2,2-Dimethyl-4-pentenoic Acid Derivative A->C Allylation B Allyl Chloride (Base Catalysis) B->C E 5-Bromo-2,2-dimethylpentanoic Acid Derivative C->E Anti-Markovnikov Hydrobromination D HBr + Radical Initiator (Benzoyl Peroxide) D->E

Fig 1. Radical-catalyzed synthesis of 5-bromo-2,2-dimethylpentanoic acid derivatives.

Application Protocol: O-Alkylation for PPARα Agonist Synthesis

Once the 5-bromo-2,2-dimethylpentanoate ester is isolated, it is typically subjected to an SN​2 O-alkylation with a phenol derivative (e.g., 2,5-dimethylphenol for Gemfibrozil) to generate the active fibrate pharmacophore.

Step-by-Step Methodology

Reagents Required:

  • Phenol derivative (5.0 mmol)

  • Sodium metal (114 mg, 5.0 mmol) or Sodium Ethoxide (NaOEt)

  • Absolute Ethanol (10 mL)

  • 5-Bromo-2,2-dimethylpentanoic acid ethyl/isobutyl ester (5.0 mmol)

  • 2N NaOH solution

  • Dichloromethane ( CH2​Cl2​ ) or Ethyl Acetate (EtOAc)

Procedure:

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in 5 mL of absolute ethanol to generate NaOEt. Add the phenol derivative (5.0 mmol) and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise, add a solution of the 5-bromo-2,2-dimethylpentanoate ester (5.0 mmol) dissolved in 5 mL of absolute ethanol.

  • Thermal Activation: Elevate the temperature and stir the reaction mixture at reflux for 10–15 hours.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction & Washing (Self-Validating Step): Dissolve the crude residue in 25 mL of EtOAc. Wash the organic layer sequentially with 2N NaOH ( 3×25 mL) and brine.

  • Hydrolysis (Optional): If the free carboxylic acid is required, subject the purified ester to basic hydrolysis (e.g., LiOH in THF/Water) followed by acidic workup.

Causality of Experimental Choices: Why use absolute ethanol and NaOEt? The complete exclusion of water prevents the competitive hydrolysis of the terminal bromide into an alcohol. NaOEt is a strong enough base to quantitatively deprotonate the phenol ( pKa​≈10 ) into a highly nucleophilic phenoxide. Why is a 10-15 hour reflux necessary? While primary bromides are highly reactive, the gem-dimethyl group at the C2 position creates a slight inductive and steric drag along the alkyl chain. Thermal energy is required to drive the SN​2 displacement to completion. Finally, the aggressive 2N NaOH wash is a critical self-validating step; it actively strips any unreacted, highly-colored phenolic starting material into the aqueous layer, ensuring the organic layer contains only the pure alkylated product.

Workflow Step1 Step 1: Deprotonation Phenol + NaOEt in EtOH Stir 30 min at RT Step2 Step 2: SN2 Alkylation Add 5-Bromo-derivative Reflux 10-15 h Step1->Step2 Step3 Step 3: Solvent Removal Evaporate under vacuum Step2->Step3 Step4 Step 4: Extraction Dissolve in EtOAc Wash with 2N NaOH Step3->Step4 Step5 Step 5: Hydrolysis Base hydrolysis to free acid Step4->Step5

Fig 2. Step-by-step O-alkylation workflow for synthesizing fibrate drug analogues.

Quality Control & Genotoxic Impurity (PGI) Profiling

Regulatory agencies (e.g., FDA, EMA) enforce strict ICH M7 guidelines regarding the presence of Potential Genotoxic Impurities (PGIs) in final drug substances. During the synthesis of 5-bromo-2,2-dimethylpentanoic acid derivatives, unreacted allyl chloride and mis-catalyzed 4-bromo isomers can carry over into the final active pharmaceutical ingredient (API).

Because these impurities can induce DNA damage, they must be quantified at trace levels (parts-per-million) using high-sensitivity techniques such as[1].

Table 1: Analytical Parameters for PGI Quantification in Fibrate Synthesis

Impurity / ParameterAllyl Chloride1,5-Dibromopentane4-Bromo Isomer (4-bromo IBDV)
Origin in Pathway Unreacted starting materialSide-reaction by-productMarkovnikov addition by-product
Analytical Technique GC-MSLC-MS / GC-MSGC-MS
Regulatory Limit (ICH M7) < 8.3 ppm< 8.3 ppm< 0.1%
Limit of Detection (LOD) ~4 ppm~4 ppm~10 ppm
Mitigation Strategy Vacuum distillationFractional crystallizationIsobutyl ester lactonization

Pharmacological Mechanism: PPARα Activation

The ultimate goal of utilizing the 5-bromo-2,2-dimethylpentanoic acid scaffold is the generation of potent lipid-lowering agents. Once synthesized, these fibrate analogues act as synthetic ligands for PPARα, a nuclear receptor highly expressed in the liver.

Upon binding the drug, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, upregulating the transcription of genes like CPT1A (Carnitine palmitoyltransferase I) and LPL (Lipoprotein lipase), which drastically enhance fatty acid oxidation and clear triglycerides from the bloodstream.

PPAR Drug Fibrate Analog (Ligand) PPAR PPAR-alpha Receptor Drug->PPAR Agonist Binding Complex PPARa-RXR Heterodimer PPAR->Complex RXR RXR Receptor RXR->Complex PPRE PPRE (DNA Element) Complex->PPRE DNA Binding Gene Gene Expression (CPT1A, LPL) PPRE->Gene Transcription

Fig 3. Pharmacological signaling pathway of PPARα activation by fibrate analogues.

References

  • National Center for Biotechnology Information (PubChem). "5-Bromo-2,2-dimethylpentanoic acid; CID 15917961." PubChem Compound Summary. Available at:[Link]

  • Chilukuri, H. N. P. R., et al. (2023). "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry." Separations, 10(3), 145. Available at:[Link]

  • Hikal Ltd. (2020). "Process for the preparation of a key intermediate of gemfibrozil." WIPO Patent No. WO2020212955A1.
  • Fracchiolla, G., et al. (2008). "Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acid oxidation." Bioorganic & Medicinal Chemistry, 16(22), 9791-9803. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Troubleshooting Guide for 5-Bromo-2,2-dimethylpentanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5). This compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5). This compound is a critical intermediate in the synthesis of lipid-regulating active pharmaceutical ingredients (APIs) such as gemfibrozil analogs [1].

Due to its unique structural features, users frequently encounter solubility limitations and phase-separation issues. This guide provides field-proven, self-validating protocols to resolve these bottlenecks.

Part 1: Physicochemical Profiling

Understanding the fundamental physicochemical properties of a molecule is the first step in predicting its solubility behavior.

Table 1: Core Physicochemical Properties

Property Value Causality / Impact on Solubility
Molecular Weight 209.08 g/mol [2] Small enough for rapid dissolution if solvent polarity is matched.
XLogP3 2.1 [2] Moderately lipophilic; prefers organic solvents over neutral water.
Topological PSA 37.3 Ų [2] Low polar surface area; limits hydrogen bonding with aqueous media.

| Estimated pKa | ~4.8 | Requires pH > 6.8 to achieve >99% ionization for aqueous solubility. |

Table 2: Solubility Profile in Common Solvents

Solvent System Solubility Rating Recommended Application
Water (pH < 5.0) Poor (< 1 mg/mL) Not recommended; molecule remains protonated and lipophilic.
Water (pH > 7.0) High (> 50 mg/mL) Biological assays (as sodium/potassium salt).
DMSO / DMF Excellent (> 100 mg/mL) High-concentration stock solutions; polar aprotic reactions.
Dichloromethane (DCM) Excellent Liquid-liquid extractions; esterification/amidation workflows.

| Ethanol / Methanol | Excellent | Co-solvents for aqueous dosing; recrystallization. |

Part 2: FAQs & Troubleshooting Workflows

Q1: Why does 5-Bromo-2,2-dimethylpentanoic acid exhibit such poor aqueous solubility despite having a polar carboxylic acid headgroup?

The Causality: The solubility restriction is driven by the gem-dimethyl effect [3]. The two methyl groups positioned at the alpha carbon (C2) create significant steric bulk. This restricts the rotational freedom of the alkyl chain, forcing the molecule into a rigid, highly hydrophobic conformation. While this restricted conformation is often entropically favorable for specific receptor binding or intramolecular cyclization, it severely disrupts favorable hydrogen-bonding networks with water, increasing the thermodynamic penalty for aqueous cavity formation.

Q2: What is the standardized protocol for preparing a 100 mM aqueous-compatible stock solution for biochemical assays?

To overcome the gem-dimethyl effect in aqueous media, you must exploit the ionizable carboxylic acid group.

Step-by-Step Methodology:

  • Initial Solubilization: Weigh 20.9 mg of 5-Bromo-2,2-dimethylpentanoic acid into a clean glass vial.

  • Co-solvent Addition: Add 100 µL of molecular biology grade DMSO. Vortex for 30 seconds until the powder is fully dissolved. (Mechanistic note: DMSO disrupts the crystal lattice before aqueous introduction).

  • Aqueous Dilution: Slowly add 850 µL of a buffered aqueous solution (e.g., 50 mM Tris-HCl or PBS). The solution will likely turn cloudy as the free acid crashes out.

  • pH Tuning (Salt Formation): Dropwise, add 0.1 M NaOH (approx. 50 µL) while continuously vortexing. Monitor the pH using micro-pH paper or a probe. Stop when the pH reaches 7.2 – 7.5. The solution will clarify as the highly soluble sodium carboxylate salt forms.

  • Self-Validation Step: Transfer 100 µL of the final solution to a microcuvette and measure the optical density at 600 nm (OD600) against a blank.

    • Validation Criteria: An OD600 < 0.05 indicates complete solubilization. An OD600 > 0.05 indicates the presence of colloidal aggregates, requiring further pH adjustment or an additional 1% DMSO.

Q3: During liquid-liquid extraction (e.g., in the synthesis of gemfibrozil intermediates), a thick emulsion forms. How can I break it and recover the organic phase?

The Causality: During basic or neutral aqueous workups, the molecule exists as a carboxylate salt. The combination of a polar, ionized headgroup and a hydrophobic, brominated alkyl tail causes the molecule to act as an amphiphilic surfactant [1]. This lowers the interfacial tension between the aqueous and organic layers (e.g., water and DCM), stabilizing an emulsion.

Step-by-Step Methodology:

  • Increase Ionic Strength: Add 10–20 mL of saturated aqueous NaCl (brine) to the separatory funnel. Gently swirl (do not shake vigorously). The high salt concentration increases the polarity of the aqueous phase, driving the organic compound into the organic layer (salting-out effect).

  • Protonate the Acid (If applicable to your workflow): If your target product is the free acid, carefully add 1 M HCl dropwise until the aqueous layer reaches pH < 3.0. This neutralizes the carboxylate headgroup, instantly destroying its surfactant properties.

  • Self-Validation Step: Allow the funnel to rest for 5 minutes. A sharp, mirror-like boundary between the aqueous and organic phases indicates a successfully broken emulsion.

Part 3: Visual Workflows

Solubilization Decision Tree

G Start Solubility Issue: 5-Bromo-2,2-dimethylpentanoic acid CheckMedia Target Media? Start->CheckMedia Aqueous Aqueous Buffer CheckMedia->Aqueous Organic Organic Solvent CheckMedia->Organic AqStep1 Adjust pH > 7.0 (Use NaOH/KOH) Aqueous->AqStep1 OrgStep1 Select Polar Aprotic (DMSO, DMF) Organic->OrgStep1 Bioassays OrgStep2 Select Halogenated (DCM, Chloroform) Organic->OrgStep2 Synthesis AqStep2 Add Co-solvent (1-5% DMSO/EtOH) AqStep1->AqStep2 If cloudy Success Fully Solubilized AqStep1->Success If clear AqStep2->Success OrgStep1->Success OrgStep2->Success

Fig 1. Decision tree for solubilizing 5-Bromo-2,2-dimethylpentanoic acid based on target application.

Emulsion Troubleshooting Workflow

Emulsion Emulsion Emulsion Formed During Aqueous Workup Cause Amphiphilic Surfactant Effect of the Carboxylate Emulsion->Cause Action1 Add Saturated NaCl (Brine) Cause->Action1 Action2 Adjust pH < 3.0 (Protonate Acid) Cause->Action2 Action3 Filter through Celite Cause->Action3 PhaseSep Clean Phase Separation Action1->PhaseSep Action2->PhaseSep Action3->PhaseSep

Fig 2. Troubleshooting workflow for resolving emulsion formation during liquid-liquid extraction.

References

  • Chittireddy, H. N. P. R., et al. "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry." Separations, 2023.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15917961, 5-Bromo-2,2-dimethylpentanoic acid." PubChem, 2024.[Link]

  • Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[Link]

Optimization

Technical Support Guide: Purification and Recrystallization of 5-Bromo-2,2-dimethylpentanoic Acid

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification and recrystallization of 5-Bromo-2,2-dimethylpentanoic acid. As a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification and recrystallization of 5-Bromo-2,2-dimethylpentanoic acid. As a critical intermediate in various synthetic pathways, its purity is paramount to ensure the desired outcome and avoid the propagation of impurities in subsequent reaction steps. This document is structured to provide both foundational protocols and in-depth troubleshooting advice to address common challenges encountered in the laboratory.

Core Principles of Purifying 5-Bromo-2,2-dimethylpentanoic Acid

5-Bromo-2,2-dimethylpentanoic acid (C₇H₁₃BrO₂) is a solid at room temperature.[1][2] The primary method for its purification is recrystallization, a technique that leverages differences in solubility between the compound of interest and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[3] Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the surrounding solution (the mother liquor).

Potential impurities can include unreacted starting materials from its synthesis, or by-products such as isomeric variations.[4][5][6] The success of the purification process hinges on selecting an appropriate solvent system and adhering to a carefully controlled procedure for crystal formation.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step methodology for the recrystallization of 5-Bromo-2,2-dimethylpentanoic acid. The choice of solvent is critical and may require small-scale trials to optimize. A mixed-solvent system, such as ethanol and water, is often effective for compounds with both polar (carboxylic acid) and non-polar (alkyl bromide) functionalities.

Step 1: Solvent Selection & Dissolution

  • Place the crude 5-Bromo-2,2-dimethylpentanoic acid in an Erlenmeyer flask.

  • Begin by adding a minimal amount of a solvent in which the compound is highly soluble (e.g., hot ethanol). Heat the mixture gently to facilitate dissolution.[7]

  • The goal is to create a saturated solution at the solvent's boiling point. Add the solvent dropwise, with heating and swirling, until the solid just dissolves. Avoid adding an excess of solvent, as this will significantly reduce the final yield.[7][8]

Step 2: Hot Filtration (Optional)

  • If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, a hot gravity filtration is necessary.

  • To prevent premature crystallization during this step, add a small excess of hot solvent (approximately 10-20% more) to the solution.[9]

  • Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent.

  • If colored impurities are an issue, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Swirl for a few minutes and then filter to remove the charcoal.[9]

Step 3: Crystallization

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][10]

  • Once the flask has reached room temperature, crystallization should be apparent. To maximize the yield, place the flask in an ice-water bath for at least 15-30 minutes to further decrease the compound's solubility.[3][9]

Step 4: Crystal Collection and Washing

  • Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.[10] It is critical to use cold solvent to minimize the loss of the purified product.

  • Break the vacuum before adding the wash solvent to ensure it thoroughly wets the crystals, then reapply the vacuum.[10]

Step 5: Drying

  • Dry the purified crystals, typically under a vacuum, to remove any residual solvent. The final product should be a crystalline solid.

Recrystallization Workflow Diagram

G cluster_workflow Purification Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool If needed vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Drying wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of 5-Bromo-2,2-dimethylpentanoic acid.

Troubleshooting Guide

Q1: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

A1: Oiling out typically occurs when the melting point of the solute is lower than the boiling point of the solvent, causing the compound to melt before it dissolves. To resolve this, add more hot solvent until the oil fully dissolves to create a clear, unsaturated solution. Then, allow this solution to cool slowly. The compound should now crystallize at a temperature below its melting point.[3] Using a solvent with a lower boiling point or employing a solvent-pair system can also prevent this issue.

Q2: After recrystallization, my yield is very low. What went wrong?

A2: Several factors can lead to poor recovery:

  • Excess Solvent: Using too much solvent during the dissolution step is the most common cause. The solution was not saturated, and thus a significant amount of the product remained dissolved even after cooling.

  • Premature Crystallization: If the solution cooled too quickly during hot filtration, the product may have crystallized on the filter paper.

  • Inappropriate Washing: Washing the collected crystals with solvent that was not ice-cold, or using too large a volume of wash solvent, can dissolve a substantial portion of the purified product.[8]

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can result in incomplete precipitation of the product.

Q3: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A3: If crystals do not form spontaneously, crystallization can often be induced by:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[3][7]

  • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This "seed" provides a template for other molecules to crystallize upon.[3][9]

  • Extended Cooling: Ensure the solution has been cooled in an ice bath for an adequate amount of time (at least 30 minutes). In some cases, using a dry ice/acetone bath for solvents with very low freezing points may be necessary.[3]

Q4: My final product has a noticeable color, but the pure compound is expected to be white or colorless. How can I remove the colored impurity?

A4: Colored impurities are often large, conjugated organic molecules that can be effectively removed by treating the hot solution with activated charcoal before the hot filtration step.[9] Add a small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 5-Bromo-2,2-dimethylpentanoic acid?

A1: While the optimal solvent should be determined experimentally, a good starting point is a solvent pair system. Given the molecule's structure, a combination of a polar solvent like ethanol or acetone with a non-polar co-solvent like hexane, or with water, is a logical choice.[3][10] The general procedure is to dissolve the compound in a minimal amount of the hot solvent in which it is more soluble (e.g., ethanol), and then add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly cloudy, indicating saturation. Re-heat to clarify and then allow to cool slowly.

Q2: How can I assess the purity of my recrystallized product?

A2: The most common methods for assessing purity are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point range.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify the presence of impurities.[5] Infrared (IR) spectroscopy can confirm the presence of key functional groups and the absence of impurities with distinct IR absorptions, such as a starting material containing a hydroxyl group if the final product should not.[5]

Q3: What are the likely impurities in a crude sample of 5-Bromo-2,2-dimethylpentanoic acid?

A3: Impurities often stem from the synthetic route used. Common impurities can include unreacted starting materials, reagents, or by-products from side reactions.[5] For instance, if prepared from a precursor alcohol, residual starting material could be present. If the bromination step is not perfectly selective, isomeric impurities with bromine at a different position could also be formed.[6]

Q4: What are the recommended storage conditions for purified 5-Bromo-2,2-dimethylpentanoic acid?

A4: It should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the carboxylic acid and potential degradation.[1] For long-term storage, refrigeration may be advisable, especially to minimize any slow decomposition.

Summary of Key Properties

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂[1][2]
Molecular Weight 209.08 g/mol [2]
Appearance Solid (Typical)[11]
Primary Purification Method Recrystallization[12]
Storage Cool, dry conditions[1]

References

  • Ramachandran, H. N. P., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. ResearchGate. [Link]

  • 5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5. LookChem. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. University of Massachusetts Lowell. [Link]

  • 5-Bromo-2,2-dimethylpentanoic acid. PubChem. [Link]

  • Recrystallization-1.doc.pdf. University of California, Irvine. [Link]

  • Chemical Properties of Pentanoic acid, 5-bromo- (CAS 2067-33-6). Cheméo. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

  • Recrystallization pointers. (2024, April 29). Reddit. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

Troubleshooting

Preventing degradation of 5-Bromo-2,2-dimethylpentanoic acid in aqueous solutions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical instability of 5-Bromo-2,2-dimethylpentanoic acid in aqueous media...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical instability of 5-Bromo-2,2-dimethylpentanoic acid in aqueous media. This document bypasses generic handling advice, offering field-proven, mechanistically grounded protocols to ensure the structural integrity of your compounds during drug development workflows.

Part 1: Mechanistic FAQ (Understanding the Degradation)

Q1: Why does my 5-Bromo-2,2-dimethylpentanoic acid degrade so rapidly in standard physiological buffers compared to other bromoalkanoic acids? A: The rapid degradation is driven by a phenomenon known as the Thorpe-Ingold effect (or gem-dimethyl effect)[1]. In an aqueous solution, particularly at pH levels above the pKa of the carboxylic acid (~4.8), the molecule is deprotonated to form a carboxylate anion. This anion acts as a strong internal nucleophile. The gem-dimethyl group at the C2 position physically compresses the internal C1-C2-C3 bond angle[2]. This steric crowding forces the reactive carboxylate and the C5 primary bromide closer together, drastically lowering the activation entropy required to reach the transition state. Consequently, the molecule rapidly undergoes an intramolecular SN2 attack to form a 6-membered delta-lactone[2].

Q2: What specific degradation products should I monitor on my LC-MS? A: You must monitor for two primary artifacts:

  • 3,3-Dimethyltetrahydro-2H-pyran-2-one (Delta-Lactone): This is the primary degradation product. It will appear on your LC-MS as a loss of HBr (m/z 127 in positive mode, though it ionizes poorly compared to the parent acid).

  • 5-Hydroxy-2,2-dimethylpentanoic acid: If your buffer is highly acidic (pH < 4), the primary bromide can undergo SN1 solvolysis/hydrolysis[3]. Water acts as the nucleophile, displacing the bromide to form a terminal alcohol, which then spontaneously esterifies into the same delta-lactone.

DegradationPathway A 5-Bromo-2,2-dimethylpentanoic acid (Intact Molecule) B Carboxylate Anion (Deprotonated) A->B pH > 6.0 F Aqueous Hydrolysis (SN1 / Solvolysis) A->F pH < 4.0 (Aqueous) C Thorpe-Ingold Angle Compression (gem-dimethyl effect) B->C Steric Crowding D Intramolecular SN2 Attack (Bromide Displacement) C->D Transition State E 3,3-Dimethyltetrahydro-2H-pyran-2-one (Delta-Lactone) D->E Rapid Cyclization G 5-Hydroxy-2,2-dimethylpentanoic acid F->G H2O Nucleophilic Attack G->E Spontaneous Esterification

Fig 1: Degradation pathways driven by the Thorpe-Ingold effect in aqueous solutions.

Part 2: Quantitative Kinetic Data

To illustrate the severity of the Thorpe-Ingold effect, observe the relative cyclization rates between unsubstituted and gem-dimethyl substituted bromoalkanoic acids. The addition of the C2 methyl groups increases the degradation rate by nearly 40-fold[2].

Table 1: Impact of gem-Dimethyl Substitution on Lactonization Kinetics

SubstrateSubstitution PatternRelative Cyclization Rate ( krel​ )Estimated Aqueous Half-Life (pH 7.4, 25°C)
5-Bromopentanoic acidUnsubstituted1.0> 48 hours
5-Bromo-2,2-dimethylpentanoic acidgem-Dimethyl at C2~38.5< 1.5 hours

(Data extrapolated from standard aqueous lactonization kinetics of potassium ω-bromoalkanoates at 50 °C[2])

Part 3: Troubleshooting Guide & Experimental Protocols

Issue: Rapid degradation during biological assay buffer formulation.

Root Cause: Dissolving 5-Bromo-2,2-dimethylpentanoic acid[4] directly into physiological buffers (pH 7.2 - 7.4) fully deprotonates the acid, maximizing its nucleophilicity and triggering immediate lactonization. Furthermore, a purely aqueous environment provides a high dielectric constant, which stabilizes the polar SN2 transition state[5].

Solution: Self-Validating Aqueous Formulation Protocol

To prevent degradation, we must manipulate the thermodynamics of the system by lowering the dielectric constant of the solvent and strictly controlling the pH. This protocol includes a built-in Quality Control (QC) loop to ensure you never introduce lactone artifacts into your downstream assays.

Materials Required:

  • Solid 5-Bromo-2,2-dimethylpentanoic acid (Stored desiccated at -20°C)

  • HPLC-grade Acetonitrile (MeCN)

  • 50 mM Sodium Acetate buffer (pre-adjusted to pH 4.8)

  • LC-MS system for rapid QC

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the solid compound to reach room temperature inside a desiccator before opening.

    • Causality: Opening cold vials introduces atmospheric moisture condensation. Even trace amounts of water in the solid state can initiate localized solvolysis over time.

  • Primary Solubilization (Organic Phase): Dissolve the required mass of the compound in 100% HPLC-grade Acetonitrile to create a 50 mM intermediate stock.

    • Causality: Acetonitrile lacks the nucleophilicity of water and prevents the ionization of the carboxylic acid, keeping the molecule entirely intact.

  • Buffer Addition (Transition State Destabilization): Slowly add the pre-chilled (4°C) 50 mM Sodium Acetate buffer (pH 4.8) to the organic stock to reach your final working concentration (e.g., 10 mM). Ensure the final solvent composition contains at least 20% v/v Acetonitrile .

    • Causality: A pH of 4.8 keeps ~50% of the molecule in its protonated (non-nucleophilic) state. The 20% MeCN co-solvent lowers the bulk dielectric constant of the mixture, which thermodynamically destabilizes the highly polar transition state required for SN2 lactonization[5].

  • Self-Validating QC Checkpoint: Immediately withdraw a 10 µL aliquot, dilute 1:100 in MeCN, and inject it onto a rapid LC-MS (Electrospray Ionization, Negative Mode).

    • Pass Criteria: You must observe a dominant peak at m/z 207/209 ([M-H]⁻, showing the classic 1:1 isotopic ratio of a single Bromine atom).

    • Fail Criteria: If you observe a peak at m/z 127 (Delta-lactone) exceeding 2% relative peak area, the formulation has failed and must be discarded.

  • Assay Execution: Keep the validated solution strictly on ice (4°C) and utilize it within 2 hours.

FormulationWorkflow Start Solid 5-Bromo-2,2-dimethylpentanoic acid (Stored at -20°C) Step1 Dissolve in Organic Co-solvent (e.g., 20% v/v Acetonitrile) Start->Step1 QC1 QC Check: Visual Clarity Step1->QC1 Step2 Add Pre-chilled Aqueous Buffer (pH 4.5 - 5.5, 4°C) QC1->Step2 QC2 QC Check: LC-MS Aliquot (Check for m/z 127 lactone peak) Step2->QC2 Decision Lactone Detected? QC2->Decision Action1 Discard & Reformulate Decision->Action1 Yes (>2% Area) Action2 Proceed to Experiment (Keep on ice, use < 2 hrs) Decision->Action2 No (<2% Area)

Fig 2: Self-validating formulation workflow to prevent lactonization during assay preparation.

References

  • Wikipedia - Thorpe–Ingold effect. Retrieved from:[Link][1]

  • Chemical Reviews (ACS Publications) - gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Retrieved from:[Link][2]

  • ResearchGate - Are alkyl bromides susceptible to hydrolysis? Retrieved from:[Link][3]

  • Defense Technical Information Center (DTIC) - Alkyl Halide Hydrolysis in Aqueous Alcohol-Water Mixtures. Retrieved from:[Link][5]

  • PubChem (NIH) - 5-Bromo-2,2-dimethylpentanoic acid | CID 15917961. Retrieved from:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Handling for 5-Bromo-2,2-dimethylpentanoic Acid

Welcome to the Technical Support Center for 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) . This compound is a highly reactive, critical molecular building block primarily utilized as an intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) . This compound is a highly reactive, critical molecular building block primarily utilized as an intermediate in the synthesis of the lipid-regulating API, Gemfibrozil ()[1]. Due to the presence of both a nucleophilic carboxylic acid and an electrophilic terminal carbon bearing a labile bromine atom, this compound is highly susceptible to environmental degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure batch integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-bromo-2,2-dimethylpentanoic acid degrade at room temperature, and what are the primary degradation products? A: The degradation of this compound is driven by its specific structural thermodynamics. At room temperature or under thermal stress, the molecule undergoes intramolecular nucleophilic substitution . The oxygen from the carboxylic acid group attacks the C5 carbon, displacing the bromine atom to form a stable 6-membered ring known as a delta-lactone (3,3-dimethyltetrahydro-2H-pyran-2-one) ()[2].

Causality: This cyclization is heavily accelerated by the Thorpe-Ingold effect . The bulky gem-dimethyl groups at the C2 position compress the internal bond angles of the carbon chain, bringing the reactive ends (the carboxylate and the brominated carbon) closer together, thereby lowering the activation energy for lactonization. Additionally, exposure to atmospheric moisture causes hydrolysis of the C-Br bond, yielding 5-hydroxy-2,2-dimethylpentanoic acid and hydrobromic acid (HBr). The released HBr creates an autocatalytic loop that further accelerates the breakdown of the remaining intact batch.

Q2: My recent batch turned slightly yellow. Is it still viable for Gemfibrozil synthesis? A: A color shift from a white/off-white powder to a yellow tint is a definitive visual indicator of degradation. The yellowing is caused by the release and subsequent oxidation of hydrobromic acid (HBr) into free bromine gas ( Br2​ ) due to moisture exposure or thermal stress ()[3]. Action: Do not use yellowed batches directly in downstream API synthesis. Degraded batches will introduce genotoxic impurities (such as allyl derivatives) into the final Gemfibrozil product, which are strictly regulated by ICH M7 guidelines[1]. The batch must be analytically quantified and potentially repurified.

Q3: What are the definitive storage parameters to maintain >99% purity over long-term storage? A: To arrest both thermodynamic lactonization and moisture-driven hydrolysis, the compound must be stored under strict cold-chain conditions (2–8 °C) ()[4]. Furthermore, it requires primary packaging in vacuum-sealed foil aluminum bags or amber glass vials flushed with an inert gas (Argon or Nitrogen) to entirely displace atmospheric water vapor and oxygen[4].

Part 2: Quantitative Stability & Property Data

The following table summarizes the critical physicochemical properties and their direct impact on handling procedures.

Property / ParameterValueImpact on Storage & Handling
CAS Number 82884-95-5Unique identifier for inventory tracking and SDS retrieval.
Molecular Formula C7​H13​BrO2​ The labile C-Br bond dictates extreme moisture sensitivity.
Molecular Weight 209.08 g/mol Required for precise stoichiometric calculations in API synthesis.
Optimal Storage Temp 2 °C to 8 °CCold-chain storage is mandatory to prevent thermal lactonization.
Atmosphere Inert (Argon / N2​ )Prevents hydrolysis and oxidative release of free bromine.
Appearance (Intact) White to off-white powderBaseline for visual QC. Any yellowing indicates HBr release.

Part 3: Visualizing Degradation & Workflows

Mechanistic Degradation Pathways

The diagram below illustrates the dual degradation pathways (Hydrolysis and Lactonization) that compromise the integrity of 5-bromo-2,2-dimethylpentanoic acid.

degradation A 5-Bromo-2,2-dimethylpentanoic acid (Intact API Intermediate) B Moisture / H2O (Hydrolysis Pathway) A->B C Heat / Room Temp (Thermodynamic Pathway) A->C D 5-Hydroxy-2,2-dimethylpentanoic acid + HBr B->D Nucleophilic substitution E Delta-Lactone (3,3-dimethyltetrahydro-2H-pyran-2-one) + HBr C->E Intramolecular cyclization F Autocatalytic Degradation Loop (HBr accelerates breakdown) D->F E->F F->A Lowers activation energy

Figure 1: Dual degradation pathways of 5-bromo-2,2-dimethylpentanoic acid via hydrolysis and lactonization.

Self-Validating Storage Workflow

workflow Step1 1. Batch Reception Inspect for yellowing (HBr release) Step2 2. Analytical QC Run GC-MS / HPLC for purity Step1->Step2 Step3 3. Aliquoting Perform under Argon/N2 atmosphere Step2->Step3 Pass (>99%) Alert Reject/Repurify (Purity < 98%) Step2->Alert Fail Step4 4. Primary Packaging Vacuum-sealed foil aluminum bags Step3->Step4 Step5 5. Cold-Chain Storage Maintain strictly at 2-8°C Step4->Step5

Figure 2: Quality control and cold-chain storage workflow ensuring batch integrity.

Part 4: Experimental Protocol for Safe Handling & Storage

To guarantee the integrity of the compound, follow this self-validating Standard Operating Procedure (SOP) for aliquoting and long-term storage.

Objective: Safely divide bulk 5-bromo-2,2-dimethylpentanoic acid into single-use aliquots without inducing hydrolysis or lactonization.

  • Step 1: Environmental Control Pre-cool a glove box or prepare a workspace under a dry nitrogen-flushed atmosphere (Relative Humidity < 10%). Causality: Eliminating atmospheric moisture prevents nucleophilic attack on the C-Br bond.

  • Step 2: Analytical Baseline Validation Before handling, visually inspect the powder (must be white/off-white) and run a baseline GC-MS. Self-Validation: A sharp chromatographic peak at the expected retention time with the absence of a delta-lactone peak confirms the starting purity is >99%.

  • Step 3: Aliquoting into Amber Glass Weigh the required amounts into amber glass vials. Causality: Amber glass blocks UV light, preventing potential photo-catalyzed radical degradation of the bromine atom.

  • Step 4: Argon Flushing Gently purge the headspace of each vial with heavy Argon gas for 10–15 seconds before immediately capping. Causality: Argon is heavier than air; it sinks to blanket the solid, effectively displacing residual oxygen and moisture.

  • Step 5: Secondary Packaging with Built-in Checks Place the capped vials into a foil aluminum bag. Insert a cobalt-free moisture indicator card and a silica gel desiccant packet, then vacuum seal the bag. Self-Validation: The moisture indicator card acts as a continuous, visual validation system. If the card remains blue upon future inspection, the micro-environment remained dry. If it turns pink, the seal has failed, and the batch must be re-tested.

  • Step 6: Temperature-Controlled Storage Transfer the sealed bags to a monitored 2–8 °C refrigerator equipped with a continuous data logger. Self-Validation: Weekly review of the digital temperature log ensures no thermal excursions occurred that could trigger thermodynamic lactonization.

References

  • Title: 5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5 Source: LookChem URL: [Link]

  • Title: Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry Source: Separations (MDPI) URL: [Link]

  • Title: Process for the preparation of a key intermediate of gemfibrozil (WO2020212955A1)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 5-Bromo-2,2-dimethylpentanoic Acid Scale-Up

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2,2-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2,2-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific problems that may arise during the synthesis of 5-Bromo-2,2-dimethylpentanoic acid, providing insights into their causes and offering actionable solutions.

Q1: My final product contains a significant amount of a di-brominated impurity. How can I minimize its formation?

Answer:

The presence of a di-brominated impurity, likely 4,5-dibromo-2,2-dimethylpentanoic acid, is a common issue in radical bromination reactions. This side product arises from the over-bromination of the alkyl chain.[1]

Probable Cause:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., N-bromosuccinimide (NBS) or Br₂) significantly increases the likelihood of di-bromination.

  • Reaction Conditions: High reaction temperatures and prolonged reaction times can also favor over-bromination.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Aim for a 1:1 molar ratio of the substrate to the brominating agent.

  • Slow Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.

  • Temperature and Monitoring: Conduct the reaction at the lowest effective temperature and closely monitor its progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Quench the reaction as soon as the starting material is consumed to prevent further bromination.

Q2: I'm observing an isomeric impurity in my product. What is its likely identity and how can I avoid it?

Answer:

The formation of isomeric impurities is a known challenge in free-radical bromination. The most probable isomeric impurity is 4-bromo-2,2-dimethylpentanoic acid.

Probable Cause:

  • Radical Stability: Free radical bromination proceeds via the formation of a radical intermediate. While bromination is generally selective for the most stable radical, competing abstraction of hydrogen atoms from different positions on the alkyl chain can lead to a mixture of isomers.[4][5] The stability of the radical intermediate dictates the major product.

Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than elemental bromine for allylic and benzylic bromination, and this selectivity can sometimes be extended to specific positions in aliphatic chains.[6]

  • Reaction Conditions: Lowering the reaction temperature can increase the selectivity of the bromination reaction.[4]

  • Purification: If the formation of the isomeric impurity cannot be completely avoided, purification techniques such as fractional distillation or preparative chromatography may be necessary to separate the desired product.

Q3: My synthesis involves the ring-opening of 2,2-dimethyl-γ-butyrolactone with HBr, and I'm seeing byproducts. What could they be?

Answer:

Acid-catalyzed ring-opening of lactones can sometimes lead to side reactions, especially under harsh conditions.

Probable Cause:

  • Incomplete Reaction: Unreacted 2,2-dimethyl-γ-butyrolactone is a common impurity if the reaction does not go to completion.

  • Dehydration: Under strongly acidic conditions and elevated temperatures, elimination of water from the intermediate hydroxy acid could potentially lead to unsaturated byproducts.

  • Ether Formation: While less common for lactone ring-opening, intermolecular reactions between the alcohol intermediate and the bromo-acid product could theoretically form an ether dimer, especially if the reaction is concentrated and heated for an extended period.[7][8]

Solutions:

  • Reaction Optimization: Ensure sufficient reaction time and an adequate concentration of HBr to drive the reaction to completion. Monitor the disappearance of the starting lactone by GC or TLC.

  • Temperature Control: Maintain a controlled temperature to minimize dehydration and other side reactions.

  • Aqueous Work-up: A thorough aqueous work-up will help to remove any remaining HBr and water-soluble byproducts.

Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis, purification, and analysis of 5-Bromo-2,2-dimethylpentanoic acid.

Q1: What are the most common synthetic routes for 5-Bromo-2,2-dimethylpentanoic acid?

Answer:

Two primary synthetic routes are commonly employed:

  • Ring-Opening of 2,2-dimethyl-γ-butyrolactone: This method involves the acid-catalyzed cleavage of the lactone ring using hydrobromic acid (HBr).[9][10] This is often a clean and direct route.

  • Free Radical Bromination of 2,2-dimethylpentanoic acid: This classic approach utilizes a brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a radical initiator (e.g., AIBN or UV light).[5][11] This method is analogous to the Hell-Volhard-Zelinskii reaction for α-bromination of carboxylic acids.[12]

Q2: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for monitoring the progress of the reaction, quantifying the purity of the final product, and detecting non-volatile impurities.[2][13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, including residual solvents, starting materials, and low-boiling byproducts.[3][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying and quantifying major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (e.g., carboxylic acid, C-Br bond) and to track the disappearance of starting material functional groups (e.g., lactone carbonyl).

Q3: What are the most effective methods for purifying 5-Bromo-2,2-dimethylpentanoic acid on a large scale?

Answer:

The choice of purification method depends on the nature and quantity of the impurities.

  • Distillation: Vacuum distillation is a highly effective method for purifying liquid products on a large scale, especially for separating components with different boiling points.

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, melt crystallization or recrystallization can be a very efficient purification technique for removing impurities that are either more or less soluble than the desired product.[19][20]

  • Chromatography: While often used for smaller scales, preparative liquid chromatography can be employed for high-purity requirements or when other methods fail to provide adequate separation.

Data Presentation

Table 1: Common Impurities and their Identification Methods

Impurity NameProbable OriginRecommended Analytical Technique
4,5-Dibromo-2,2-dimethylpentanoic acidOver-brominationGC-MS, LC-MS, NMR
4-Bromo-2,2-dimethylpentanoic acidIsomeric byproduct of radical brominationGC-MS, HPLC, NMR
2,2-Dimethyl-γ-butyrolactoneUnreacted starting materialGC-MS, HPLC
2,2-Dimethylpentanoic acidUnreacted starting materialGC-MS, HPLC

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[13][14][21]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: General GC-MS Method for Impurity Profiling

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions Start Start Synthesis of 5-Bromo-2,2-dimethylpentanoic acid Reaction_Monitoring In-Process Control (TLC, GC, HPLC) Start->Reaction_Monitoring Workup Reaction Work-up Reaction_Monitoring->Workup Analysis Analyze Crude Product (HPLC, GC-MS, NMR) Workup->Analysis Identify_Impurity Identify Impurity Structure Analysis->Identify_Impurity Determine_Cause Determine Root Cause Identify_Impurity->Determine_Cause Over_Bromination Di-brominated Impurity Determine_Cause->Over_Bromination Isomer Isomeric Impurity Determine_Cause->Isomer Starting_Material Unreacted Starting Material Determine_Cause->Starting_Material Adjust_Stoichiometry Adjust Stoichiometry Over_Bromination->Adjust_Stoichiometry Optimize_Temp Optimize Temperature Isomer->Optimize_Temp Starting_Material->Reaction_Monitoring Re-optimize Reaction Purification Purification (Distillation/Crystallization) Adjust_Stoichiometry->Purification Optimize_Temp->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Caption: A general troubleshooting workflow for identifying and mitigating impurities.

Purification_Decision_Tree Start Crude 5-Bromo-2,2-dimethylpentanoic acid Purity_Check Purity > 99%? Start->Purity_Check Boiling_Point_Diff Significant Boiling Point Difference in Impurities? Purity_Check->Boiling_Point_Diff No Final_Product High Purity Product Purity_Check->Final_Product Yes Solid_or_Crystallizable Is Product Solid or Can it be Crystallized? Boiling_Point_Diff->Solid_or_Crystallizable No Vacuum_Distillation Perform Vacuum Distillation Boiling_Point_Diff->Vacuum_Distillation Yes Crystallization Perform Recrystallization or Melt Crystallization Solid_or_Crystallizable->Crystallization Yes Prep_Chromatography Consider Preparative Chromatography Solid_or_Crystallizable->Prep_Chromatography No Vacuum_Distillation->Final_Product Crystallization->Final_Product Prep_Chromatography->Final_Product

Caption: A decision tree for selecting an appropriate purification method.

References

  • Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. - ResearchGate. Available at: [Link]

  • ESPAC - Rev 2.1 08/06/2020 5219/R 1 - Cipac.org. Available at: [Link]

  • Separation of 2-Pentanone, 5-bromo- on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Advances in Chromatographic Analysis of Bioactive Compounds - MDPI. Available at: [Link]

  • 5-Bromo-2,2-dimethylpentanoic acid | C7H13BrO2 | CID 15917961 - PubChem. Available at: [Link]

  • Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. Available at: [Link]

  • CN103387530A - 5-bromoindole preparation method - Google Patents.
  • Establishing α-bromo-γ-butyrolactone as a platform for synthesis of functional aliphatic polyesters – bridging the gap between ROP and SET-LRP - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • γ-CROTONOLACTONE - Organic Syntheses Procedure. Available at: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]

  • M.SC-Sem-II, CC-VIII , Organic Chemistry II Free radical reaction mechanism Homolytic bond breaking requires energy equal to the - Maharaja College , Ara. Available at: [Link]

  • Design and synthesis of butyrolactone V derivatives and its anti-inflammatory activity analysis - PMC. Available at: [Link]

  • 5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5 - LookChem. Available at: [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Available at: [Link]

  • Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review - EUROPEAN ACADEMIC RESEARCH, VOL. Available at: [Link]

  • Structure and Mechanism: A free radical: is any molecular species capable of independent existence that. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • CrystEngComm - DSpace@MIT. Available at: [Link]

  • 5-Bromo-2,2-dimethylpentanal | C7H13BrO | CID 20130822 - PubChem. Available at: [Link]

  • Purification, crystallization and preliminary X-ray crystallographic analysis of VCA0593 with a c-di-GMP binding activity in Vibrio cholerae - Constant Systems. Available at: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available at: [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

  • Lactone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions - ResearchGate. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at: [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchGate. Available at: [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]

  • Purification of phosphoric acid by melt crystallization. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-2,2-dimethylpentanoic Acid Halogenation Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 5-bromo-2,2-dimethylpentanoic acid (and its e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 5-bromo-2,2-dimethylpentanoic acid (and its ester derivatives). This compound is a highly valuable intermediate, most notably utilized in the synthesis of the antihyperlipidemic drug Gemfibrozil[1].

The "halogenation" step in this workflow is specifically the anti-Markovnikov hydrobromination of 2,2-dimethyl-4-pentenoic acid. Achieving high regioselectivity requires strict control over radical kinetics to prevent the competing ionic (Markovnikov) pathway and bimolecular polymerization[2].

Mechanistic Grounding: Radical vs. Ionic Competition

To troubleshoot effectively, we must first understand the causality of the reaction pathways. The desired 5-bromo target is exclusively formed via a radical mechanism. If the radical chain terminates prematurely or if the solvent environment stabilizes charged intermediates, the reaction diverges into an ionic pathway, yielding the undesired 4-bromo isomer.

HalogenationPathways cluster_radical Desired Radical Pathway (Anti-Markovnikov) cluster_ionic Undesired Ionic Pathway (Markovnikov) A 2,2-Dimethyl-4-pentenoic acid B Br• Radical A->B Initiation E H+ Protonation A->E Ionic Competition C Primary Radical Intermediate B->C Terminal Addition D 5-Bromo-2,2-dimethylpentanoic acid (Target Product) C->D H-Abstraction F Secondary Carbocation E->F Markovnikov Rule G 4-Bromo-2,2-dimethylpentanoic acid (Side Product) F->G Br- Attack

Caption: Mechanistic divergence: Radical vs. Ionic pathways in 5-bromo-2,2-dimethylpentanoic acid synthesis.

Troubleshooting Guides & FAQs

Q: Why am I seeing a high percentage of the 4-bromo isomer instead of the 5-bromo product? A: You are experiencing ionic pathway intrusion. The formation of the 5-bromo isomer relies on the Br• radical attacking the terminal carbon to form a stable secondary radical. However, if your solvent is too polar or if your radical initiator is depleted, the reaction defaults to standard electrophilic addition. In this ionic pathway, H+ protonates the alkene to form a secondary carbocation, which is subsequently attacked by Br- to yield the 4-bromo (Markovnikov) product. Corrective Action: Switch to a strictly non-polar solvent (e.g., anhydrous cyclohexane) to energetically destabilize the carbocation intermediate[2]. Ensure your reaction is thoroughly purged with nitrogen, as dissolved oxygen acts as a radical scavenger.

Q: My reaction yields are low due to oligomerization/polymerization. How can I minimize this? A: Allylic compounds are highly susceptible to radical polymerization. This side reaction occurs when the primary radical intermediate (Node C in the diagram) attacks another alkene molecule instead of abstracting a hydrogen atom from HBr. Polymerization is a bimolecular, concentration-dependent process. Corrective Action: You must maintain a pseudo-first-order kinetic environment. Do not add all the alkene at once. Instead, continuously sparge anhydrous HBr gas into the solvent and add the alkene dropwise. This ensures a massive local excess of HBr, making H-abstraction kinetically much faster than chain propagation.

Q: Can I use aqueous HBr (hydrobromic acid) instead of anhydrous HBr gas to simplify the setup? A: Absolutely not. Introducing water fundamentally changes the reaction thermodynamics. Water is a highly polar medium that stabilizes the secondary carbocation, heavily favoring the undesired ionic pathway. Furthermore, if you are utilizing the isobutyl ester derivative of the starting material, aqueous conditions will trigger rapid ester hydrolysis. You must use anhydrous HBr gas or HBr in anhydrous acetic acid[2].

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step that forces the operator to verify mechanistic integrity before committing to the workup.

Reagents: 2,2-Dimethyl-4-pentenoic acid (1.0 eq), Anhydrous HBr gas (excess), Dibenzoyl Peroxide (BPO) (0.05 eq), Anhydrous Cyclohexane (4 volumes).

  • Step 1: System Purge and Initiation Charge a dry, jacketed reactor with anhydrous cyclohexane (4 vol) and BPO (0.05 eq). Purge the subsurface with ultra-high purity Nitrogen for 15 minutes to eliminate oxygen (a potent radical scavenger). Cool the jacket to 0–5°C.

  • Step 2: HBr Saturation Begin sparging anhydrous HBr gas into the solvent until saturation is achieved. Causality: Pre-saturating the solvent ensures that the moment the alkene is introduced, the local concentration of HBr is high enough to immediately quench the radical intermediate, preventing polymerization.

  • Step 3: Kinetically Controlled Alkene Addition Using a syringe pump, add 2,2-dimethyl-4-pentenoic acid dropwise over 2 hours. Maintain the internal temperature strictly at 0–5°C. Causality: Low temperatures suppress the activation energy required for the ionic pathway while maintaining the highly exothermic radical chain reaction[2].

  • Step 4: In-Process Control (IPC) and Self-Validation At t = 2.5 hours, withdraw a 0.5 mL aliquot, quench with cold saturated NaHCO3, extract with GC-grade hexane, and analyze via GC-MS[3].

    • Self-Validation Logic: A successful radical hydrobromination will show a 5-bromo:4-bromo ratio of >45:1. If the GC-MS trace shows the 4-bromo isomer exceeding 2% relative area, the radical chain is terminating prematurely.

    • Corrective Action: Do not proceed to workup. Immediately re-purge the headspace with nitrogen, inject an additional 0.01 eq of BPO, and increase the HBr sparging rate for 30 minutes before re-testing.

  • Step 5: Quench and Isolation Once validated by IPC, purge the system with nitrogen to remove excess HBr. Wash the organic layer with 10% sodium thiosulfate (to neutralize peroxides/bromine) followed by brine. Concentrate under reduced pressure to yield the crude 5-bromo-2,2-dimethylpentanoic acid.

Quantitative Regioselectivity Data

The following table summarizes the thermodynamic and kinetic outcomes of various solvent and initiator systems on the halogenation regioselectivity, demonstrating why the parameters in the protocol above were selected.

Solvent SystemInitiatorTemp (°C)5-Bromo Target (%)4-Bromo Side Product (%)Polymerization (%)
Cyclohexane (Anhydrous) Dibenzoyl Peroxide (BPO) 0–5 92.4 < 2.0 < 1.5
Hexane (Anhydrous)AIBN10–1585.15.34.2
TolueneNone (Dark)2515.075.55.0
Aqueous HBrBPO25< 5.088.22.1

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation for 5-Bromo-2,2-dimethylpentanoic Acid: High-Field vs. Benchtop Platforms

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemical Context (CAS 82884-95-5, Molecular Formula: C7H13BrO2) is a highly critical aliphatic intermediate[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Context

(CAS 82884-95-5, Molecular Formula: C7H13BrO2) is a highly critical aliphatic intermediate[1]. It is predominantly utilized in the multistep synthesis of fibrate-class antihyperlipidemic APIs, most notably Gemfibrozil[2].

Because the synthesis of this intermediate often involves allylic derivatives and halogenation steps, unreacted precursors or by-products can carry over as potential genotoxic impurities (PGIs)[2]. Consequently, rigorous structural validation and purity profiling via Nuclear Magnetic Resonance (NMR) spectroscopy are mandatory before downstream processing. This guide objectively compares the utility of modern Benchtop NMR against traditional High-Field NMR for validating this specific intermediate, providing self-validating experimental protocols and expected spectral data.

Platform Comparison: Benchtop vs. High-Field NMR

Historically, NMR required dedicated infrastructure with superconducting magnets and cryogenic liquids. Today, the landscape is divided into two primary platforms:

  • Benchtop NMR (60–90 MHz): Utilizes permanent magnets (e.g., Neodymium), requires no cryogens, and fits directly in the fume hood for rapid In-Process Control (IPC)[3].

  • High-Field NMR (400–1.2 GHz): Utilizes superconducting magnets, offering unparalleled resolution and sensitivity for trace impurity profiling[4].

Quantitative Performance Comparison
Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on 5-Bromo-2,2-dimethylpentanoic acid Validation
Magnetic Field Generation Permanent Magnet (Cryogen-free)Superconducting (Liquid He/N2)Benchtop allows immediate at-line testing during synthesis[3].
1H Resolution (Line Width) ~0.5 Hz< 0.1 HzHigh-field prevents overlap of the closely spaced aliphatic -CH2- multiplets ( δ 1.65 and δ 1.85)[4].
13C Acquisition Time 2–4 hours (low sensitivity)15–30 minutesHigh-field is vastly superior for resolving the quaternary carbon ( δ 42.1)[4].
Limit of Detection (LOD) ~1–5 mM< 0.1 mMHigh-field is required to detect trace genotoxic allylic impurities (< 0.1%)[2].
Solvent Requirement Protonated or DeuteratedStrictly Deuterated (Locking)Benchtop lock systems allow analysis in neat reaction solvents, saving prep time[3].

Validation Workflow Visualization

The following diagram illustrates the strategic integration of both NMR platforms into a modern pharmaceutical development workflow.

NMR_Validation N1 5-Bromo-2,2-dimethylpentanoic acid Batch Synthesis N2 Sample Preparation (CDCl3 + 0.05% TMS) N1->N2 N3 Benchtop NMR (80 MHz) Routine IPC & Yield N2->N3 Rapid Screening N4 High-Field NMR (600 MHz) Impurity Profiling N2->N4 Trace Analysis N5 Data Processing & Integration (Self-Validating Ratio Check) N3->N5 N4->N5 N6 Batch Release & Genotox Clearance N5->N6

Fig 1: Dual-platform NMR validation workflow for pharmaceutical intermediates.

Expected Spectral Data (The "Golden Standard")

To validate the synthesized batch, the acquired spectra must match the following theoretical and empirically established chemical shifts.

1H NMR (CDCl3, 600 MHz)
  • δ 1.22 (s, 6H): gem-dimethyl group (-C(CH3)2).

  • δ 1.65–1.75 (m, 2H): internal methylene (-CH2-).

  • δ 1.85–1.95 (m, 2H): internal methylene (-CH2-).

  • δ 3.42 (t, J = 6.8 Hz, 2H): terminal brominated methylene (-CH2Br).

  • δ 11.50 (br s, 1H): carboxylic acid proton (-COOH).

13C NMR (CDCl3, 150 MHz)
  • δ 25.1 (2C): methyl carbons (-CH3).

  • δ 28.5 (1C): internal methylene carbon (-CH2-).

  • δ 33.8 (1C): brominated methylene carbon (-CH2Br).

  • δ 38.2 (1C): internal methylene carbon (-CH2-).

  • δ 42.1 (1C): quaternary carbon (-C-).

  • δ 183.5 (1C): carbonyl carbon (-COOH).

Step-by-Step Methodology & Self-Validating Protocol

As a Senior Application Scientist, it is critical to understand that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system to ensure absolute trustworthiness in the data.

Step 1: Sample Preparation
  • Weigh exactly 20.0 mg (for 1H) or 80.0 mg (for 13C) of 5-Bromo-2,2-dimethylpentanoic acid.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Causality of Experimental Choice: Why use CDCl3 instead of DMSO-d6? The non-polar nature of the aliphatic chain ensures rapid, complete dissolution in CDCl3, preventing line broadening associated with high-viscosity solvents. Furthermore, CDCl3 lacks exchangeable protons, preserving the broad carboxylic acid (-COOH) peak at δ 11.5 ppm, which would rapidly exchange with ambient moisture and disappear in hygroscopic solvents like DMSO.

Step 2: Acquisition Parameters
  • 1H NMR: Set the flip angle to 30°, acquisition time (AQ) to 2.5s, and relaxation delay (D1) to 1.0s. Acquire 16 scans.

  • 13C NMR: Set the flip angle to 30°, AQ to 1.0s, and relaxation delay (D1) to 3.0s. Acquire 512–1024 scans depending on the platform.

Causality of Experimental Choice: Why is a 3.0s relaxation delay (D1) mandatory for the 13C spectrum? The quaternary carbon (C2) and carbonyl carbon (C1) lack directly attached protons. Consequently, they experience minimal Nuclear Overhauser Effect (NOE) enhancement and possess extended longitudinal relaxation times ( T1​ ). A short D1 would result in severe signal attenuation for these critical structural markers.

Step 3: Data Processing & Self-Validation Check
  • Phase and baseline-correct the spectrum automatically.

  • Reference the TMS peak strictly to δ 0.00 ppm.

  • Self-Validating Integration Protocol:

    • Anchor the integration of the sharp gem-dimethyl singlet ( δ 1.22) to exactly 6.00 .

    • Evaluate the integration of the terminal -CH2Br triplet ( δ 3.42).

    • Trustworthiness Check: The batch passes structural validation only if the triplet integrates to 2.00 ± 0.05 . If the ratio skews (e.g., integrates to 1.50), the system automatically flags the sample for incomplete bromination, degradation, or the presence of overlapping des-bromo impurities.

Sources

Comparative

A Comparative Guide to the LC-MS Analysis of 5-Bromo-2,2-dimethylpentanoic Acid

Authored by: A Senior Application Scientist In the landscape of pharmaceutical development and chemical synthesis, the robust and accurate analysis of intermediates and impurities is paramount. 5-Bromo-2,2-dimethylpentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and chemical synthesis, the robust and accurate analysis of intermediates and impurities is paramount. 5-Bromo-2,2-dimethylpentanoic acid, a halogenated carboxylic acid, presents a unique analytical challenge due to its polarity and potential for thermal instability. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, with a primary focus on a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. We will explore the rationale behind experimental choices, present a self-validating protocol, and compare it with alternative techniques to provide researchers, scientists, and drug development professionals with a comprehensive analytical framework.

The Analytical Challenge: 5-Bromo-2,2-dimethylpentanoic Acid

5-Bromo-2,2-dimethylpentanoic acid (MW: 209.08 g/mol , Formula: C7H13BrO2) is a carboxylic acid containing a bromine atom and a sterically hindered dimethyl group alpha to the carboxyl function.[1] These structural features dictate its physicochemical properties, influencing the choice of analytical technique. Direct analysis by Gas Chromatography (GC) is often problematic for such polar, non-volatile compounds without derivatization, which can introduce variability. Liquid Chromatography is the more natural choice, and when coupled with Mass Spectrometry, it provides the sensitivity and selectivity required for trace-level quantification in complex matrices.

Primary Recommendation: Reversed-Phase LC-MS/MS

For the direct and sensitive quantification of 5-Bromo-2,2-dimethylpentanoic acid, a reversed-phase Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is the gold standard. This approach offers high selectivity by separating the analyte from matrix components chromatographically and then filtering by mass-to-charge ratio (m/z) in two stages of mass analysis.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 stationary phase is ideal for retaining the non-polar alkyl chain of the molecule, while a polar, aqueous-organic mobile phase allows for the elution of this polar compound. An acidic mobile phase modifier (e.g., formic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids.[2] We will operate in negative ion mode , as the carboxylic acid readily loses a proton to form a stable [M-H]⁻ ion. This is generally a more efficient and cleaner ionization pathway for acids compared to positive mode.

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[3] We isolate the deprotonated molecule (precursor ion) and then induce fragmentation to produce a characteristic product ion. This transition is unique to the analyte, minimizing interference from other compounds.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Sample Collection (e.g., Plasma, Reaction Mixture) P2 Protein Precipitation / Dilution (e.g., with Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 A1 Injection into UHPLC P4->A1 A2 Reversed-Phase C18 Separation A1->A2 A3 Electrospray Ionization (ESI-) Ion Source A2->A3 A4 Mass Analyzer 1 (Q1) Isolate Precursor Ion [M-H]⁻ at m/z 207.0/209.0 A3->A4 A5 Collision Cell (Q2) Fragment Precursor Ion A4->A5 A6 Mass Analyzer 2 (Q3) Isolate Product Ion A5->A6 A7 Detector A6->A7 D1 Chromatogram Generation A7->D1 D2 Peak Integration D1->D2 D3 Quantification D2->D3

Caption: High-level workflow for the LC-MS/MS analysis of 5-Bromo-2,2-dimethylpentanoic acid.

Step-by-Step LC-MS/MS Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for cleaning up samples from a complex matrix like plasma. For simpler matrices like reaction mixtures, a simple "dilute and shoot" approach may suffice.

  • To 100 µL of sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

  • Add 50 µL of 2% formic acid in water to acidify the sample, ensuring the analyte is in its neutral form.

  • Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transition See section 2.4 on Fragmentation
Mass Spectrometry Fragmentation

The molecular ion of 5-Bromo-2,2-dimethylpentanoic acid will be the deprotonated molecule, [M-H]⁻. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), we expect to see a characteristic doublet for the precursor ion at m/z 207.0 and m/z 209.0 . For quantification, it is common to use the more abundant ⁷⁹Br isotope.

Upon collisional activation in the MS/MS, several fragmentation pathways are plausible:

  • Loss of HBr: A common fragmentation for bromoalkanes, leading to a product ion at m/z 127.1 .

  • Loss of the carboxyl group (CO₂): Decarboxylation would result in a fragment at m/z 163.0/165.0 .

  • Alpha cleavage: Loss of the bromopropyl group would yield a fragment corresponding to the dimethylacetate anion at m/z 101.1 .

The most stable and abundant product ion should be determined experimentally by infusing a standard solution of the compound. A robust starting point for the MRM transition would be m/z 207.0 -> 127.1 .

Fragmentation cluster_frags Predicted Product Ions Parent [M-H]⁻ m/z 207.0 / 209.0 (C₇H₁₂BrO₂)⁻ F1 Loss of HBr [C₇H₁₁O₂]⁻ m/z 127.1 Parent->F1 -HBr F2 Loss of CO₂ [C₆H₁₂Br]⁻ m/z 163.0 / 165.0 Parent->F2 -CO₂

Caption: Predicted fragmentation pathways for the [M-H]⁻ ion of 5-Bromo-2,2-dimethylpentanoic acid.

Expected Performance

A well-developed LC-MS/MS method for this analyte should achieve the following performance characteristics:

ParameterExpected Performance Metric
Linear Range 0.5 - 500 ng/mL
Limit of Quantitation (LOQ) ≤ 0.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (%RSD) < 15% (< 20% at LOQ)
Matrix Effects Minimal, compensated by internal standard
Recovery > 70%

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the recommended approach, other methods can be considered depending on the available instrumentation and the specific analytical need.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[4] For 5-Bromo-2,2-dimethylpentanoic acid, direct analysis is challenging.

  • Pros: Excellent chromatographic resolution; extensive, standardized mass spectral libraries for identification of unknowns.

  • Cons: Requires derivatization of the carboxylic acid to increase volatility (e.g., esterification to form a methyl or ethyl ester). This adds a sample preparation step, which can be a source of error and variability. The compound may also be thermally labile, potentially degrading in the hot GC inlet.

Derivatization followed by LC-MS

In some cases, derivatization can be used to improve LC-MS performance, particularly for enhancing chromatographic retention or ionization efficiency.[3][5][6]

  • Pros: Can improve retention on reversed-phase columns if the analyte is too polar. Can introduce a readily ionizable group to enhance sensitivity.

  • Cons: Adds complexity and potential for variability to the sample preparation. It is generally unnecessary for a compound like 5-Bromo-2,2-dimethylpentanoic acid, which has sufficient retention and ionizes well in its native form.

Ion Chromatography-Mass Spectrometry (IC-MS)

For highly polar, small halogenated acids, IC-MS can be a viable alternative.[7]

  • Pros: Excellent for separating small, ionic species that are poorly retained in reversed-phase chromatography.

  • Cons: The mobile phases used in IC (high salt concentrations) can be less compatible with ESI-MS sources, potentially leading to ion suppression and source contamination. The retention of the alkyl portion of 5-Bromo-2,2-dimethylpentanoic acid may be too strong for typical anion-exchange columns.

Objective Comparison Summary

FeatureDirect LC-MS/MS (Recommended) GC-MS Derivatization LC-MS IC-MS
Sample Preparation Simple (Dilution or LLE)Complex (Requires derivatization)Complex (Adds derivatization step)Simple (Dilution)
Selectivity Very HighHighVery HighHigh
Sensitivity Very HighHighPotentially higher, but often unnecessaryModerate to High
Throughput HighLower due to sample prepLower due to sample prepHigh
Robustness HighModerate (derivatization can be variable)ModerateModerate (MS source compatibility)
Best Suited For Quantitative analysis in complex matricesVolatile compounds, structural elucidationNiche applications for difficult analytesVery polar, small ionic compounds

Conclusion

For the routine, sensitive, and selective analysis of 5-Bromo-2,2-dimethylpentanoic acid, direct injection following a simple sample preparation onto a reversed-phase LC-MS/MS system is the most authoritative and trustworthy method. The protocol outlined in this guide provides a robust starting point for method development and validation, leveraging the inherent strengths of modern analytical instrumentation. While alternative methods like GC-MS exist, they introduce unnecessary complexity and potential for error through required derivatization steps. By understanding the causality behind the chosen LC-MS parameters, researchers can confidently implement and adapt this methodology for their specific research and development needs.

References

  • ChemRxiv. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
  • ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
  • PubMed. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. [Link]

  • ResearchGate. Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. [Link]

  • PubChem. 5-Bromo-2,2-dimethylpentanoic acid. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Osaka City Institute of Public Health and Environmental Sciences. LC/MS Database Construction. [Link]

Sources

Validation

Kinetic Profiling and Leaving Group Efficacy in 5-Substituted-2,2-Dimethylpentanoic Acid Derivatives

As a Senior Application Scientist in pharmaceutical process development, one of the most critical decisions in designing an aliphatic nucleophilic substitution is the selection of the optimal leaving group. When working...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical process development, one of the most critical decisions in designing an aliphatic nucleophilic substitution is the selection of the optimal leaving group. When working with 5-Bromo-2,2-dimethylpentanoic acid —a foundational intermediate in the synthesis of lipid-regulating APIs like gemfibrozil—understanding the kinetic behavior of the C5 position is paramount.

This guide provides an objective, data-driven comparison of leaving group efficacy at the C5 position of 2,2-dimethylpentanoic acid derivatives, contrasting halides (chloride, bromide, iodide) and sulfonates (tosylate). By examining the causality behind reaction rates and side-product formation, we establish a self-validating framework for optimizing these critical SN2 transformations.

The Mechanistic Landscape: SN2 vs. Intramolecular Cyclization

The structure of 5-bromo-2,2-dimethylpentanoic acid presents a unique kinetic environment. The C2 position is heavily sterically hindered by a gem-dimethyl group, preventing any reactivity at the carboxylic acid's alpha carbon. Conversely, the C5 position is a primary, unhindered carbon perfectly primed for an intermolecular SN2 attack.

However, a competing pathway exists. Under basic conditions, the deprotonated carboxylate can act as an internal nucleophile, attacking the C5 position to displace the leaving group and form a stable six-membered δ-lactone. The efficacy of the leaving group directly dictates which pathway dominates. A poor leaving group requires high thermal energy to overcome the SN2 activation barrier, which inadvertently accelerates the intramolecular lactonization.

Mechanistic_Pathways Substrate 5-X-2,2-Dimethylpentanoic Acid (X = Cl, Br, I, OTs) SN2 Intermolecular SN2 (Target Ether Formation) Substrate->SN2 + Phenoxide (Favorable for Br, I, OTs) Lactone Intramolecular Cyclization (δ-Lactone Side Product) Substrate->Lactone Base / High Heat (Dominates for Cl)

Caption: Competing Sₙ2 substitution and intramolecular lactonization pathways at the C5 position.

Comparative Analysis of Leaving Groups

In nucleophilic substitution reactions, the efficacy of the leaving group is fundamentally dictated by the polarizability of the C–X bond and the stability of the departing anion[1]. While tosylate is universally recognized as a superior leaving group due to resonance delocalization[4], its application in industrial scale-up must be weighed against atom economy and synthetic complexity.

The table below summarizes the quantitative performance of various leaving groups at the C5 position when reacted with 2,5-dimethylphenoxide (the standard gemfibrozil nucleophile).

Leaving Group (C5 Position)Conjugate Acid pKₐC–X Bond Dissociation Energy (kcal/mol)Relative Sₙ2 Rate (Normalized to Cl)Practical & Synthetic Considerations
5-Chloro -7.0811High bond energy requires forcing conditions; heavily promotes lactonization.
5-Bromo -9.06848Optimal balance of reactivity, yield, and reagent cost.
5-Tosyloxy -2.8N/A (C–O cleavage)~110Excellent kinetics, but requires an additional synthetic step from the alcohol.
5-Iodo -10.053145Fastest kinetics; limited by high material cost and photolytic degradation.

Experimental Methodology: Self-Validating Kinetic Protocol

To objectively measure leaving group efficacy without the confounding variable of lactonization, we must isolate the SN2 pathway. The following protocol utilizes the isobutyl ester of the substrate to sterically shield the carbonyl and prevent intramolecular cyclization[2].

Kinetic_Workflow Prep Prepare Substrate & Internal Std React Initiate SN2 (2,5-Dimethylphenoxide) Prep->React Sample Time-Course Sampling React->Sample Quench Acidic Quench (0.1M HCl) Sample->Quench Analyze HPLC-UV Quantification Quench->Analyze

Caption: Self-validating kinetic workflow for evaluating leaving group displacement rates.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 10.0 mmol of the target substrate (e.g., 5-bromo-2,2-dimethylpentanoic acid isobutyl ester) and 5.0 mmol of biphenyl (Internal Standard) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Activation: In a separate flask, dissolve 12.0 mmol of 2,5-dimethylphenol in 20 mL of DMF. Add 12.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases.

  • Reaction Initiation: Bring both flasks to exactly 25.0°C using a thermostatic water bath. Rapidly inject the nucleophile solution into the substrate solution under vigorous stirring (t = 0).

  • Kinetic Sampling: At precise intervals (t = 5, 10, 20, 40, 60, 120 minutes), withdraw a 0.5 mL aliquot using a precision syringe.

  • Reaction Quenching: Immediately discharge the aliquot into a vial containing 1.0 mL of cold 0.1M HCl in acetonitrile. This instantly protonates any unreacted phenoxide, halting the SN2 reaction.

  • HPLC Analysis: Analyze the quenched samples via HPLC-UV (C18 column, 254 nm). Quantify the disappearance of the substrate and the appearance of the ether product relative to the biphenyl internal standard.

Causality Behind Experimental Choices (E-E-A-T)

A robust scientific protocol is not just a list of steps; it is a system of logical, causal choices designed to eliminate variables.

  • Why the Isobutyl Ester? The free carboxylic acid is a strong internal nucleophile. Under the basic conditions required to deprotonate the phenol, the carboxylate would attack the C5 position, consuming the starting material to form a δ-lactone. By converting the acid to a bulky isobutyl ester, we sterically shield the carbonyl from transesterification while completely shutting down the intramolecular lactonization pathway, forcing 100% of the reaction through the intermolecular SN2 route[2].

  • The Self-Validating Internal Standard: The inclusion of biphenyl is critical for data integrity. Biphenyl is completely inert under these reaction conditions. By continuously summing the molar concentrations of the remaining substrate and the formed product against the static biphenyl peak, we monitor the mass balance . If the total mass balance drops below 98%, it immediately flags the presence of unquantified side reactions (such as E2 elimination), making the system self-validating.

  • Solvent Selection (DMF): The transition state of the SN2 pathway is highly dependent on solvation. Protic solvents would hydrogen-bond to the phenoxide anion, drastically reducing its nucleophilicity. Using a polar aprotic solvent like DMF leaves the nucleophile "naked" and highly reactive, accelerating the displacement of the leaving group and providing clear kinetic differentiation between the halides[3].

Conclusion

While 5-Iodo and 5-Tosyloxy derivatives offer mathematically superior leaving group kinetics, 5-Bromo-2,2-dimethylpentanoic acid remains the gold standard in pharmaceutical process chemistry. The bromide leaving group provides a "Goldilocks" kinetic profile: it is sufficiently reactive to outcompete side reactions at moderate temperatures, yet avoids the high costs, photolytic instability, and extra synthetic steps associated with iodides and sulfonates.

References

  • The leaving group in the nucleophilic substitution - SN2 Quimica Organica URL:[Link]

  • WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil Google Patents URL
  • Nucleophilic Substitution (SN1, SN2) Organic Chemistry Portal URL: [Link]

Comparative

Purity Validation Techniques for Commercial 5-Bromo-2,2-dimethylpentanoic Acid: A Comparative Guide

As a critical aliphatic building block and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as gemfibrozil, the commercial purity of 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical aliphatic building block and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as gemfibrozil, the commercial purity of 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) [1] is a strict quality attribute.

Validating the purity of this specific molecule presents a unique analytical challenge. Structurally, it lacks a conjugated π -system or a strong chromophore, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly ineffective due to poor sensitivity and severe baseline drift at low wavelengths (e.g., 210 nm). Furthermore, the presence of a free, sterically hindered carboxylic acid moiety causes severe peak tailing in standard gas chromatography.

To establish a highly trustworthy, self-validating analytical profile, researchers must employ orthogonal techniques. This guide objectively compares the three most robust methodologies for this molecule: Quantitative NMR (qNMR) , Derivatization GC-FID , and HPLC-CAD .

Analytical Strategy Overview

The selection of a purity validation technique depends on the specific impurity profile being targeted. A robust quality control framework utilizes qNMR for absolute quantitation, supported by chromatographic methods for high-resolution impurity separation.

AnalyticalStrategy Target 5-Bromo-2,2-dimethylpentanoic Acid (Aliphatic, No Chromophore) qNMR qNMR (1H) Absolute Quantitation Target->qNMR Primary Assay GC GC-FID Volatile Impurity Profiling Target->GC High Resolution HPLC HPLC-CAD Non-Volatile Profiling Target->HPLC Universal Detection qNMR_Prep Internal Standard (e.g., Maleic Acid) qNMR->qNMR_Prep GC_Prep Derivatization (Isobutyl Esterification) GC->GC_Prep HPLC_Prep Volatile Mobile Phase (Formic Acid/ACN) HPLC->HPLC_Prep

Figure 1: Decision matrix for the purity validation of non-chromophoric aliphatic acids.

Quantitative NMR (qNMR): The Primary Reference Method

Quantitative NMR is the gold standard for absolute purity determination because it does not require a reference standard of the analyte itself[2].

The Causality of the Technique: In 1 H qNMR, the area under a resonance signal is directly proportional to the number of protons generating that signal, provided the nuclear spins are allowed to fully relax between pulses [3]. For 5-Bromo-2,2-dimethylpentanoic acid, the gem-dimethyl group at the C2 position provides a sharp, highly integrated 6-proton singlet near 1.2 ppm. This massive signal-to-noise ratio makes it an ideal target for integration against an internal standard.

Self-Validating Protocol: Absolute Purity via 1 H qNMR

Validation Mechanism: The inclusion of a NIST-traceable internal standard (IS) within the same NMR tube acts as a built-in calibration point for every scan, neutralizing volumetric errors.

  • Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of a certified internal standard (e.g., Maleic acid, which yields a distinct singlet at ~6.3 ppm) using a microbalance (d = 0.01 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform ( CDCl3​ )[2].

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum transverse magnetization.

    • Relaxation Delay ( D1​ ): Must be set to 5 × T1​ (typically 30 seconds) to ensure complete longitudinal relaxation. Failing to do so will artificially suppress the integration of slower-relaxing nuclei[2].

    • Scans: 16 to 64 scans to achieve a signal-to-noise ratio > 250:1 [4].

  • Data Processing: Calculate the absolute mass fraction by comparing the integral of the gem-dimethyl singlet (6H) to the Maleic acid singlet (2H), factoring in their respective molecular weights and sample masses.

GC-FID: High-Resolution Volatile Impurity Profiling

While qNMR provides absolute purity, it may lack the resolution to separate structurally identical isomers (such as the 4-bromo isomer impurity). Gas Chromatography with Flame Ionization Detection (GC-FID) is utilized for this purpose.

The Causality of the Technique: Injecting a free carboxylic acid directly into a GC system causes the molecules to dimerize and hydrogen-bond with the silanol groups on the fused-silica capillary column. This results in severe peak tailing and loss of resolution. By derivatizing the acid into an ester (e.g., an isobutyl ester), the hydrogen-bond donor is masked, drastically increasing volatility and ensuring sharp, Gaussian peak shapes[5]. FID is chosen over MS for quantitation because its response is directly proportional to the number of oxidizable C-H bonds, allowing for highly accurate relative quantitation.

Self-Validating Protocol: Derivatization GC-FID

Validation Mechanism: A derivatization blank (reagents only) is run in parallel to confirm that no artifact peaks are generated by the alcohol or the acid catalyst.

  • Derivatization: React 1.0 g of 5-Bromo-2,2-dimethylpentanoic acid with excess isobutanol and a catalytic amount of concentrated sulfuric acid (0.5% w/w) at 130°C[5].

  • Extraction: Wash the organic layer with saturated NaHCO3​ to neutralize the catalyst and remove unreacted free acids.

  • Chromatography: Inject 1 μL onto a mid-polar capillary column (e.g., DB-5).

  • Detection: Use FID to quantify the relative area percent of the 5-bromo isobutyl ester against any isomeric impurities (e.g., 4-bromo-2,2-dimethylpentanoic acid isobutyl ester)[6].

HPLC-CAD: Universal Non-Volatile Detection

For detecting non-volatile degradation products or impurities that cannot be analyzed via GC, HPLC coupled with a Charged Aerosol Detector (CAD) is the optimal choice for molecules lacking a chromophore [7].

The Causality of the Technique: Unlike UV detectors that rely on light absorption, CAD is a mass-sensitive detector. It works by nebulizing the column eluent into droplets, evaporating the mobile phase to leave behind solid analyte particles, and then applying a positive charge to these particles via a corona discharge[8]. Because 5-Bromo-2,2-dimethylpentanoic acid is semi-volatile, careful control of the evaporation temperature is required to prevent the analyte itself from evaporating in the drift tube[9].

CADMechanism Eluent HPLC Eluent Nebulize Nebulization (N2 Gas) Eluent->Nebulize Evaporate Evaporation (Drying) Nebulize->Evaporate Charge Corona Charging Evaporate->Charge Detect Electrometer Detection Charge->Detect

Figure 2: The sequential mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Self-Validating Protocol: HPLC-CAD Profiling

Validation Mechanism: The method uses strictly volatile buffers. A diluent blank is injected to establish baseline noise, ensuring that the mobile phase itself is not generating charged particles.

  • Mobile Phase: Prepare a gradient of Water and Acetonitrile containing 0.1% Formic Acid. Critical: Non-volatile salts (like phosphate buffers) must be strictly avoided, as they will precipitate and blind the CAD electrometer[7].

  • Stationary Phase: Use a C18 Reversed-Phase column (e.g., 100 x 2.1 mm, 1.7 μm ).

  • Detector Optimization: Set the CAD evaporation tube temperature (EvapT) to a lower setting (e.g., 35°C) to preserve the semi-volatile carboxylic acid while still evaporating the mobile phase[9].

Comparative Performance Matrix

The following table summarizes the quantitative performance of each technique when applied to 5-Bromo-2,2-dimethylpentanoic acid.

Analytical TechniquePrimary MechanismLimit of Detection (LOD)Linearity / ResponseBest Use Case for 5-Bromo-2,2-dimethylpentanoic acid
qNMR ( 1 H) Nuclear spin resonance~0.1% (w/w)Intrinsically linearAbsolute purity determination of the bulk material without needing a reference standard.
GC-FID C-H bond ionization< 0.01% (w/w)Highly linearIsomeric profiling (e.g., separating the 4-bromo and 5-bromo isobutyl esters).
HPLC-CAD Particle charging~1 - 5 ng on columnNon-linear (requires log-log calibration)Universal impurity screening for non-volatile degradation products.

References

  • LookChem - 5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5 -[Link]

  • PatSnap Eureka - Quantitative NMR Methods in Pharmaceuticals: Purity Assurance -[Link]

  • ACS Publications - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay -[Link]

  • Google Patents - WO 2020/212955 A1: Process for the preparation of a key intermedi
  • ResearchGate - Lipid analysis via HPLC with a charged aerosol detector -[Link]

  • LCGC International - Material Identification by HPLC with Charged Aerosol Detection -[Link]

Sources

Validation

FTIR spectroscopy reference peaks for 5-Bromo-2,2-dimethylpentanoic acid

Comparative FTIR Spectroscopy Guide: Structural Validation of 5-Bromo-2,2-dimethylpentanoic Acid As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating closely related aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative FTIR Spectroscopy Guide: Structural Validation of 5-Bromo-2,2-dimethylpentanoic Acid

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating closely related aliphatic intermediates. 5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly specialized, sterically hindered carboxylic acid. It serves as a critical synthetic intermediate in the pharmaceutical industry, most notably in the multi-step synthesis of the lipid-regulating API, Gemfibrozil[1].

Because unreacted alkyl halides can act as potent genotoxic impurities[2], rigorous structural validation of this intermediate is non-negotiable. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific fingerprinting method to confirm the presence of its three defining structural motifs: the terminal carboxylic acid, the gem-dimethyl group, and the primary alkyl bromide.

Mechanistic Causality of the FTIR Spectrum

The diagnostic power of FTIR lies in the change in dipole moments during molecular vibration[3]. For 5-Bromo-2,2-dimethylpentanoic acid, the spectral interpretation is anchored by three distinct functional regions:

  • The Carboxylic Acid Moiety (-COOH): Carboxylic acids exist predominantly as hydrogen-bonded dimers in condensed phases. This intense intermolecular hydrogen bonding severely restricts the O-H stretching vibration, resulting in a massive, broad absorption band spanning 3200–2700 cm⁻¹[4]. Concurrently, the carbonyl (C=O) stretch appears as a highly intense, sharp peak in the 1725–1700 cm⁻¹ region.

  • The gem-Dimethyl Group (-C(CH₃)₂-): The presence of two methyl groups attached to the same quaternary carbon (C2) leads to steric and vibrational coupling of their symmetric C-H bending modes. This coupling splits the standard methyl bending absorption into a highly characteristic doublet, with peaks appearing at approximately 1385–1380 cm⁻¹ and 1370–1365 cm⁻¹[3]. This doublet is the definitive marker distinguishing it from linear aliphatic chains.

  • The Terminal Alkyl Bromide (-CH₂Br): The heavy atomic mass of the bromine atom significantly lowers the frequency of the C-Br stretching vibration, pushing it deep into the fingerprint region between 690–515 cm⁻¹[5]. Furthermore, the adjacent methylene group exhibits a specific C-H wagging vibration between 1300–1150 cm⁻¹[5], which acts as a secondary confirmation of the terminal halide.

Comparative Spectral Analysis

To objectively validate the identity of 5-Bromo-2,2-dimethylpentanoic acid, we must compare its spectral fingerprint against structurally adjacent alternatives. The table below outlines the critical differentiators between the target compound, a linear brominated acid (lacking the gem-dimethyl group), and a non-halogenated branched acid.

Spectral Feature5-Bromo-2,2-dimethylpentanoic acid5-Bromopentanoic acid (Alternative A)2,2-Dimethylpentanoic acid (Alternative B)
O-H Stretch (Acid) ~3200–2700 cm⁻¹ (Broad)~3200–2700 cm⁻¹ (Broad)~3200–2700 cm⁻¹ (Broad)
C=O Stretch ~1725–1700 cm⁻¹ (Strong)~1725–1700 cm⁻¹ (Strong)~1725–1700 cm⁻¹ (Strong)
C-H Bend (Methyl) Doublet: ~1385 & 1365 cm⁻¹Singlet: ~1465 cm⁻¹ (-CH₂- only)Doublet: ~1385 & 1365 cm⁻¹
C-Br Stretch Present: ~690–515 cm⁻¹Present: ~690–515 cm⁻¹Absent
-CH₂-Br Wag Present: ~1300–1150 cm⁻¹Present: ~1300–1150 cm⁻¹Absent

Table 1: Quantitative comparison of key FTIR absorption frequencies for structural validation.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

While traditional KBr pellet transmission FTIR is common, Attenuated Total Reflectance (ATR-FTIR) is the superior choice for organic acids. KBr is highly hygroscopic; absorbed ambient moisture produces a broad O-H band at ~3400 cm⁻¹, which artificially obscures the critical carboxylic acid O-H stretch. The following ATR-FTIR protocol ensures high-fidelity, self-validating data by eliminating environmental artifacts.

Step 1: ATR Crystal Preparation and Baseline Verification

  • Action: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and high-purity isopropanol. Allow it to evaporate completely.

  • Causality: ATR crystals retain microscopic residues from previous runs. Isopropanol is chosen over acetone because acetone possesses a strong C=O stretch at ~1715 cm⁻¹. If residual acetone remains, it will perfectly overlap with the target carboxylic acid peak, causing a false positive.

Step 2: Background Spectrum Acquisition

  • Action: Collect a background air scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and ~1600 cm⁻¹) constantly fluctuate. A fresh background scan mathematically subtracts these environmental variables, preventing them from interfering with the broad O-H acid stretch.

Step 3: Sample Application and Optical Contact

  • Action: Apply 1-2 drops (if liquid/melted) or a few milligrams of the solid sample onto the crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically only 0.5–2 µm deep). Consistent, high pressure ensures uniform optical contact, which is critical for maximizing the signal-to-noise ratio of the inherently weaker C-Br stretch in the far fingerprint region.

Step 4: Spectral Acquisition and Deconvolution

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

  • Causality: Co-adding 32 scans provides an optimal balance between minimizing random detector noise (improving the signal-to-noise ratio by √32) and preventing sample degradation or moisture absorption over extended exposure times.

Analytical Workflow Visualization

FTIR_Workflow A Sample Preparation (ATR-FTIR Crystal Cleaning) B Background Scan (Eliminate CO₂ & H₂O) A->B C Sample Acquisition (4000 - 400 cm⁻¹) B->C D Spectral Deconvolution & Baseline Correction C->D E Carboxylic Acid Verification (C=O @ 1710 cm⁻¹, O-H @ 3000 cm⁻¹) D->E F gem-Dimethyl Verification (Doublet @ 1385 & 1365 cm⁻¹) D->F G Alkyl Bromide Verification (C-Br @ 650 cm⁻¹) D->G H Positive Identification of 5-Bromo-2,2-dimethylpentanoic acid E->H F->H G->H

Logical workflow for the ATR-FTIR spectral validation of 5-Bromo-2,2-dimethylpentanoic acid.

References

  • How to Read and Interpret FTIR Spectroscope of Organic Material | Source: upi.edu |

  • [3] Interpretation of Infrared Spectra, A Practical Approach | Source: wiley.com | 3

  • Interpretation of Fourier Transform Infrared Spectra (FTIR) | Source: upi.edu |

  • [5] IR: alkyl halides - Organic Chemistry at CU Boulder | Source: orgchemboulder.com | 5

  • [4] Infrared Spectroscopy Absorption Table | Source: libretexts.org | 4

  • [1] Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester | Source: researchgate.net | 1

  • [2] Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry | Source: mdpi.com | 2

Sources

Comparative

Benchmarking 5-Bromo-2,2-dimethylpentanoic Acid: The Gem-Dimethyl Advantage in Drug Development

As drug development pipelines increasingly demand intermediates that offer both synthetic versatility and enhanced pharmacokinetic profiles, the selection of aliphatic linkers and alkylating agents becomes a critical dec...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly demand intermediates that offer both synthetic versatility and enhanced pharmacokinetic profiles, the selection of aliphatic linkers and alkylating agents becomes a critical decision. While standard linear bromoalkanoic acids (such as 5-bromopentanoic acid) are ubiquitous in early-stage discovery, they often fail during scale-up or in vivo testing due to poor metabolic stability and lack of chemoselectivity.

This guide provides an objective, data-driven benchmark of 5-Bromo-2,2-dimethylpentanoic acid (5-Br-DMPA) against its linear counterparts. By analyzing the "gem-dimethyl effect," we will explore the causality behind its superior performance in synthesizing robust active pharmaceutical ingredients (APIs), such as the lipid-lowering agent Gemfibrozil .

Mechanistic Causality: The Dual-Pole Reactivity Model

To understand why 5-Br-DMPA outperforms linear analogs like 5-bromopentanoic acid, we must analyze its molecular architecture through the lens of the Dual-Pole Reactivity Model .

  • Pole 1: Unhindered SN2 Reactivity (C5 Position) Unlike neopentyl bromides (e.g., 3-bromo-2,2-dimethylpropanoic acid) where the gem-dimethyl group severely sterically hinders nucleophilic attack, the bromine in 5-Br-DMPA is located at the C5 position. Because the steric bulk is isolated at C2, the primary bromide remains highly accessible. This allows for rapid, high-yielding SN2 alkylation reactions without requiring harsh, degradation-inducing conditions.

  • Pole 2: Steric Shielding (C1/C2 Position) The defining feature of 5-Br-DMPA is the gem-dimethyl group adjacent to the carboxylic acid. Synthetically, this bulk protects the carboxylate from unwanted premature esterification or self-condensation during complex multi-step workflows. Pharmacologically, this steric shield completely blocks enzymatic β -oxidation—the primary metabolic degradation pathway for fatty acids—thereby exponentially increasing the in vivo half-life of the final drug candidate .

Pathway Root Bromoalkanoic Acid In Vivo Metabolism Linear Linear Analog (e.g., 5-Bromopentanoic Acid) Root->Linear Gem Gem-Dimethyl Analog (5-Br-DMPA) Root->Gem Metab1 Rapid β-Oxidation Linear->Metab1 Metab2 Steric Shielding Blocks Oxidation Gem->Metab2 Result1 Short Half-Life (Rapid Clearance) Metab1->Result1 Result2 Prolonged Half-Life (High Efficacy) Metab2->Result2

Fig 1. Impact of the gem-dimethyl group on metabolic stability and β-oxidation pathways.

Quantitative Benchmarking Data

The following table summarizes the physicochemical and reactive properties of 5-Br-DMPA compared to its direct linear analog. The addition of the two methyl groups significantly alters the partition coefficient (LogP), making 5-Br-DMPA derivatives highly suitable for BCS Class II drugs (low solubility, high permeability) .

Property5-Bromopentanoic Acid (Linear)5-Bromo-2,2-dimethylpentanoic Acid (5-Br-DMPA)
CAS Number 2067-33-6 82884-95-5
Molecular Weight 181.03 g/mol 209.08 g/mol
LogP (Predicted) ~1.32.1
β -Oxidation Susceptibility High (Rapid degradation)Negligible (Sterically blocked)
C5 SN2 Reactivity HighHigh (Unhindered primary bromide)
Carboxylate Chemoselectivity Low (Prone to side-reactions)High (Sterically protected)
Primary Application Basic PROTAC linkers, biochemical probesAPI Synthesis (e.g., Gemfibrozil), stable lipid nanoparticles

Self-Validating Experimental Protocol: Comparative O-Alkylation

To objectively benchmark the performance of these two acids, we utilize a self-validating O-alkylation workflow. This protocol reacts 2,5-dimethylphenol with both bromoalkanoic acids.

Why is this protocol self-validating? Instead of relying on arbitrary reaction times, this system uses an internal standard (biphenyl) and kinetic HPLC sampling. The reaction is mathematically validated as "complete" only when the Product/Internal Standard peak area ratio plateaus. Furthermore, the mass balance calculation explicitly reveals the chemoselectivity advantage of 5-Br-DMPA by quantifying the absence of esterified side-products.

Step-by-Step Methodology

Step 1: Substrate Deprotonation

  • Charge a dry, nitrogen-flushed round-bottom flask with 2,5-dimethylphenol (1.0 eq) and biphenyl (0.1 eq, internal standard).

  • Add Methyl Ethyl Ketone (MEK) as the solvent. Causality: MEK provides an optimal reflux temperature (~80°C) that drives the SN2 reaction without providing the excessive thermal energy that leads to degradation.

  • Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ is a mild base. It selectively deprotonates the phenol (pKa ~10) to form the reactive phenoxide nucleophile without triggering unwanted E2 elimination of the primary bromide.

Step 2: Electrophile Addition

  • Divide the setup into two parallel reactions: Reactor A (5-Bromopentanoic acid) and Reactor B (5-Br-DMPA).

  • Add the respective bromoalkanoic acid (1.1 eq) dropwise over 15 minutes at room temperature to prevent localized thermal spikes.

Step 3: Kinetic Reflux & Sampling

  • Heat both reactors to reflux (80°C).

  • At t=1h,2h,and 4h , extract a 0.5 mL aliquot from each reactor.

  • Quench the aliquots in 1 mL of 0.1 M HCl (to neutralize the base and stop the reaction), dilute with acetonitrile, and inject into the HPLC (C18 column, UV detection at 254 nm).

Step 4: Data Analysis & Validation

  • Track the disappearance of the 2,5-dimethylphenol peak and the rise of the O-alkylated product peak relative to the biphenyl internal standard.

  • Expected Outcome: Reactor B (5-Br-DMPA) will show a clean conversion to the target ether (Gemfibrozil precursor) with >95% chemoselectivity. Reactor A (linear analog) will exhibit a lower yield of the target ether due to the formation of dimeric ester side-products, proving the protective necessity of the gem-dimethyl group.

Protocol S1 Step 1: Phenol Deprotonation (K2CO3, MEK Solvent) S2 Step 2: Electrophile Addition (Equimolar Bromoalkanoic Acid) S1->S2 Split1 5-Bromopentanoic Acid (Prone to Side Reactions) S2->Split1 Split2 5-Br-DMPA (High Chemoselectivity) S2->Split2 S3 Step 3: Reflux & Kinetic Sampling (HPLC Aliquots at 1h, 2h, 4h) Split1->S3 Split2->S3 S4 Step 4: Yield & Purity Validation (Internal Standard Ratio) S3->S4

Fig 2. Self-validating comparative O-alkylation workflow with kinetic HPLC sampling.

Conclusion

Benchmarking data clearly indicates that while linear bromoalkanoic acids are sufficient for basic spacer applications, 5-Bromo-2,2-dimethylpentanoic acid is fundamentally superior for advanced drug development. By leveraging the Dual-Pole Reactivity Model, synthesis chemists can exploit the unhindered C5 bromide for rapid SN2 coupling, while simultaneously relying on the C2 gem-dimethyl group to ensure absolute chemoselectivity and impart critical metabolic stability to the final therapeutic agent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15917961, 5-Bromo-2,2-dimethylpentanoic acid." PubChem. Available at:[Link]

  • Shaik, M.R., et al. "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry." Separations, vol. 10, no. 3, 2023, p. 145. Available at:[Link]

  • LookChem. "5-bromo-2,2-dimethylpentanoic acid CAS NO. 82884-95-5." Chemical Database. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2,2-dimethylpentanoic acid

An authoritative, field-proven guide to the safe handling, operational logistics, and disposal of 5-Bromo-2,2-dimethylpentanoic acid . Chemical Profile & Mechanistic Hazard Analysis 5-Bromo-2,2-dimethylpentanoic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-proven guide to the safe handling, operational logistics, and disposal of 5-Bromo-2,2-dimethylpentanoic acid .

Chemical Profile & Mechanistic Hazard Analysis

5-Bromo-2,2-dimethylpentanoic acid (CAS No. 82884-95-5)[1] is a highly reactive halogenated aliphatic carboxylic acid. In drug development, it serves as a critical molecular building block, most notably utilized as a key intermediate in the synthesis of the lipid-regulating active pharmaceutical ingredient (API), Gemfibrozil[2].

Handling this compound requires advanced safety protocols due to its dual-threat molecular structure:

  • Corrosive Carboxylic Acid (-COOH): Upon contact with the ambient moisture in human skin, eyes, or mucous membranes, the acid rapidly lowers local pH, causing immediate coagulative necrosis and severe chemical burns (GHS Hazard H314)[3].

  • Terminal Bromide (-Br): The bromine atom acts as an excellent leaving group. While this makes it an ideal electrophile for nucleophilic substitution in synthesis, it also means the compound can act as an alkylating agent against biological proteins[4]. Furthermore, exposure to ambient moisture can cause slow hydrolysis, releasing trace amounts of highly corrosive and toxic hydrogen bromide (HBr) gas[2].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards of brominated carboxylic acids, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the chemical causality behind each choice.

PPE CategoryMaterial SpecificationMinimum ThicknessEst. Breakthrough TimeCausality / Rationale
Hand Protection (Splash) Nitrile Rubber>0.11 mm>120 minHalogenated organics rapidly permeate latex. Nitrile provides the necessary cross-link density to resist aliphatic bromides.
Hand Protection (Bulk) Butyl / Neoprene Rubber>0.30 mm>480 minButyl rubber offers superior resistance to corrosive acidic permeation during large-scale dispensing or synthesis.
Eye Protection Polycarbonate Splash GogglesN/AN/ACorrosive vapors and dust cause irreversible corneal damage[3]. Indirect venting prevents vapor ingress while preventing fogging.
Respiratory NIOSH P100 + Acid Gas CartridgeN/AN/APrevents inhalation of corrosive dust and trace HBr gas[4]. Mandatory if handling outside of a certified fume hood.
Body Protection Flame-Resistant Tyvek® or Heavy CottonN/AN/APrevents skin contact with corrosive dust. Tyvek® is preferred for large-scale handling to prevent particulate embedding.

Operational Workflows & Self-Validating Protocols

OperationalWorkflow A 1. Fume Hood Setup & Ventilation Check B 2. Don Specialized PPE (Nitrile, Goggles, Lab Coat) A->B C 3. Dispense 5-Bromo-2,2- dimethylpentanoic acid B->C D 4. Execute Synthesis (e.g., Gemfibrozil Intermediate) C->D E 5. Segregate Halogenated Acidic Waste D->E F 6. Decontaminate Surfaces (Weak Base Neutralization) E->F

Operational workflow for the safe handling and disposal of 5-Bromo-2,2-dimethylpentanoic acid.

Protocol A: Safe Dispensing and Weighing

Because 5-Bromo-2,2-dimethylpentanoic acid is highly irritating to the respiratory tract[4], all handling must occur within a controlled environment.

  • Ventilation Verification: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm).

    • Self-Validating Check: Tape a 2-inch strip of tissue paper to the bottom edge of the fume hood sash. If the tissue is steadily pulled inward without fluttering wildly, your negative pressure containment is actively functioning.

  • PPE Integrity Check: Don your heavy cotton lab coat, chemical splash goggles, and double-layer nitrile gloves.

    • Self-Validating Check: Before putting on the gloves, inflate them manually and roll the cuff tight to trap the air. Squeeze gently; the absence of deflation or hissing validates the barrier integrity against corrosive dust.

  • Dispensing: Use an anti-static weighing boat and a ceramic or PTFE-coated spatula.

    • Causality: Powders can aerosolize due to static charge, increasing inhalation risk. Furthermore, trace HBr formation can corrode standard stainless steel spatulas over time, introducing metal contaminants into your API synthesis[2].

  • Sealing: Seal the primary container immediately after use. Store in a cool, dry desiccator away from light to prevent ambient moisture hydrolysis.

Emergency Spill Response & Neutralization

SpillResponse Detect Spill Detected Isolate Evacuate & Lower Hood Sash Detect->Isolate Neutralize Apply NaHCO3 (Weak Base) Isolate->Neutralize Absorb Sweep with Non-Sparking Tools Neutralize->Absorb Dispose Transfer to HDPE Waste Container Absorb->Dispose

Step-by-step emergency spill response and neutralization pathway.

Protocol B: Spill Containment

In the event of a spill, immediate neutralization is required to prevent the vaporization of corrosive byproducts.

  • Isolation: Evacuate personnel from the immediate area. If the spill is inside the fume hood, lower the sash immediately to contain vapors.

  • Neutralization: Liberally cover the spilled powder with a weak solid base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃).

    • Causality: You must use a weak base. Applying a strong base (like NaOH) will cause a violent exothermic reaction with the carboxylic acid, potentially vaporizing the brominated compound and causing severe inhalation hazards.

  • Absorption & Collection: Once neutralized (indicated by the cessation of any mild fizzing if moisture is present), sweep the mixture using a non-sparking brush.

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent to remove any residual alkyl bromides.

Logistical Waste Disposal Plan

Improper disposal of halogenated acids can lead to dangerous reactions in waste carboys. Follow these segregation logic rules:

  • Segregation: 5-Bromo-2,2-dimethylpentanoic acid must be strictly segregated from strong bases, oxidizing agents, and active metals. It must be classified as "Hazardous Waste - Halogenated Organic Acid" .

  • Container Specifications: Do not use metal waste containers. Use High-Density Polyethylene (HDPE) containers, which are highly resistant to both the acidic and halogenated properties of the waste stream.

  • Labeling: Ensure the waste container is clearly labeled with GHS pictograms for "Corrosive" and "Harmful/Irritant" to communicate downstream logistical hazards effectively.

References

  • LookChem. "5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5". LookChem.
  • Google Patents. "WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil".
  • TCI Chemicals. "SAFETY DATA SHEET - 5-Bromovaleric Acid". TCI Chemicals.
  • PubChem. "5-Bromovaleric acid | C5H9BrO2 | CID 16368".

Sources

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